molecular formula C12H10N4 B227430 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid CAS No. 13008-17-8

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

Katalognummer: B227430
CAS-Nummer: 13008-17-8
Molekulargewicht: 154.12 g/mol
InChI-Schlüssel: CUECEAQETPETQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is a functionalized pyrimidine compound of significant interest in medicinal and organic chemistry research. The pyrimidine core is a fundamental scaffold in nucleic acids and many bioactive molecules, making its derivatives valuable for developing new therapeutic agents . Pyrimidine derivatives are extensively studied for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and cytostatic activities . Research indicates that certain pyrimidine-based compounds can exert anti-inflammatory effects by inhibiting key inflammatory mediators, such as prostaglandin E2 (PGE2), through the suppression of cyclooxygenase (COX) enzyme activity . Furthermore, structurally similar compounds, such as those featuring hydroxy and carboxylic acid substituents, have been investigated as key intermediates in synthesizing complex heterocyclic systems like pirazolo-[3,4-d]-pyrimidines, which have shown notable cytostatic (cell growth-inhibiting) activity in scientific studies . The presence of both hydroxy and carboxylic acid functional groups on the pyrimidine ring provides versatile handles for further chemical modification, making this compound a promising building block for creating novel molecules for biological evaluation and drug discovery research. This product is designated For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Eigenschaften

IUPAC Name

6-methyl-2-oxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3-4(5(9)10)2-7-6(11)8-3/h2H,1H3,(H,9,10)(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUECEAQETPETQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396879
Record name 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13008-17-8
Record name 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-4-methylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the known and predicted physicochemical properties of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (CAS: 13008-17-8), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] While experimental data for this compound is limited in public literature, this guide consolidates available information, presents predicted values for key parameters, and provides detailed, standardized experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this pyrimidine derivative.

Chemical Identity and Structure

  • IUPAC Name: 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

  • Synonyms: 4-methyl-2-hydroxy-pyrimidine-5-carboxylic acid[2]

  • CAS Number: 13008-17-8[1][2]

  • Molecular Formula: C₆H₆N₂O₃[1][2]

  • Molecular Weight: 154.12 g/mol [1][2]

  • Chemical Structure: (A representative image would be placed here in a full document)

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its suitability for pharmaceutical formulation and biological activity. The table below summarizes the available data for 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

PropertyValueData TypeSource
Molecular Formula C₆H₆N₂O₃-[1][2]
Molecular Weight 154.12 g/mol -[1][2]
Melting Point 292-294 °CExperimental[2]
Boiling Point Data not available--
Density 1.52 ± 0.1 g/cm³Predicted[2]
Aqueous Solubility Data not available*--
pKa 4.93 ± 0.20Predicted[2]
LogP Data not available**--
Storage Conditions Room temperature, sealed, dry, light-proof-[1]

*Qualitative Assessment: The presence of a carboxylic acid and a hydroxyl group suggests that the molecule is polar and should exhibit some solubility in polar solvents like water, DMSO, and alcohols. **Qualitative Assessment: The polarity imparted by the hydroxyl and carboxylic acid groups suggests a low octanol-water partition coefficient (LogP), indicating hydrophilicity.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.

¹H NMR Spectroscopy
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the 9.5-12.0 ppm range. This signal will disappear upon exchange with D₂O.[3]

  • Hydroxyl Proton (-OH): A broad singlet, with a chemical shift that can vary depending on solvent and concentration.

  • Pyrimidine Ring Proton (-CH=): A singlet is expected for the lone proton on the pyrimidine ring. Its position will be influenced by the surrounding electron-withdrawing groups.

  • Methyl Protons (-CH₃): A sharp singlet is expected, likely in the 2.0-2.5 ppm region, characteristic of a methyl group attached to an aromatic ring system adjacent to a carbonyl group.[3]

¹³C NMR Spectroscopy
  • Carboxylic Carbonyl Carbon (-COOH): Expected in the 160-180 ppm region.

  • Pyrimidine Ring Carbons: Several signals are expected in the aromatic region, with carbons attached to heteroatoms (O, N) being the most deshielded.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically 15-25 ppm .

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 3300 cm⁻¹ to 2500 cm⁻¹ , which will overlap with C-H stretching frequencies.[4][5]

  • O-H Stretch (Hydroxy group): A broad band around 3550-3200 cm⁻¹ .[6]

  • C-H Stretch: Absorption bands just below 3000 cm⁻¹ are expected for the methyl group.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted in the range of 1780-1710 cm⁻¹ .[6]

  • C=C and C=N Stretches (Pyrimidine Ring): Multiple bands of variable intensity are expected in the 1600-1400 cm⁻¹ region due to stretching vibrations within the aromatic ring.[4]

Mass Spectrometry
  • Molecular Ion (M⁺): The molecular ion peak would appear at m/z = 154 . Carboxylic acids often show a weak molecular ion peak.[7]

  • Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17 , m/z = 137) and the loss of the entire carboxyl group (M-45 , m/z = 109).[8] Further fragmentation of the pyrimidine ring is also expected.[9]

Standard Experimental Protocols

For properties where experimental data is unavailable, the following standard methodologies are recommended for their determination.

Melting Point Determination (Capillary Method)

This method provides an accurate melting point range, which is a key indicator of purity.

  • Sample Preparation: Place a small amount of the dry, finely powdered compound into a capillary tube, packing it to a height of 1-2 mm by tapping the sealed end on a hard surface.[10][11]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Initial Determination: Heat the sample rapidly to get an approximate melting point. Allow the apparatus to cool.

  • Accurate Determination: Begin heating again, but slow the rate to 1-2 °C per minute when the temperature is ~15 °C below the approximate melting point.[12]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[11][13]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[14]

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask or vial. Ensure enough solid is present to maintain a saturated solution with undissolved particles.[14]

  • Equilibration: Place the sealed flask in an orbital shaker or similar agitation device. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15][16]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a low-binding filter).[15][16]

  • Quantification: Accurately dilute a sample of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS, against a calibration curve.[15]

  • Reporting: The determined concentration is reported as the aqueous solubility in units such as mg/mL or µM.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid to aqueous buffer B Seal flask A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or filter to get supernatant C->D E Analyze supernatant concentration (LC-MS/UV) D->E

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining the acid dissociation constant (pKa).[17][18]

  • Apparatus Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[18][19]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM). Add an electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[18][19]

  • Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer. Purge the solution with an inert gas like nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode.[18][19]

  • Titration: Make the solution acidic (e.g., to pH 2 with 0.1 M HCl). Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.[19]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, corresponding to the pH at which the acid is half-neutralized.[18]

  • Replication: Perform the titration at least in triplicate to ensure reproducibility.[19]

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Calibrate pH meter B Prepare analyte solution with constant ionic strength A->B C Purge with N₂ B->C D Add titrant in known increments C->D E Record pH after each addition D->E F Plot pH vs. Volume E->F G Determine pKa from inflection point F->G

Caption: Workflow for pKa Determination via Titration.

LogP (Octanol-Water Partition Coefficient) Determination

The shake-flask method is the traditional and most reliable method for measuring the LogP value.[20][21]

  • Phase Pre-saturation: Mix equal volumes of n-octanol and the relevant aqueous buffer (e.g., pH 7.4 phosphate buffer) and shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.[22]

  • Sample Preparation: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble). Alternatively, add a small volume of a concentrated stock solution (e.g., in DMSO) to the biphasic system.[23]

  • Partitioning: Add known volumes of the pre-saturated n-octanol and aqueous buffer to a vial containing the compound. Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[23]

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the two immiscible layers.[22]

  • Quantification: Carefully take an aliquot from each phase (the n-octanol and the aqueous buffer). Determine the concentration of the compound in each phase using a suitable analytical method like LC-MS or UV-Vis spectroscopy.[21][23]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[21]

References

Navigating the Solubility Landscape of 2-Hydroxy-4-methylpyrimidine-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Inferred Solubility Profile

Based on the reported solubility of related compounds such as Pyrimidine-4-carboxylic acid and Pyrimidine-2-carboxylic acid, it is anticipated that 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid will exhibit solubility in polar aprotic solvents and some polar protic solvents.

Table 1: Inferred Qualitative Solubility of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid in Select Organic Solvents

Solvent ClassSolventInferred SolubilityRationale
Polar AproticDimethyl Sulfoxide (DMSO)SolubleStructurally similar pyrimidine carboxylic acids show good solubility in DMSO.[1][2]
Polar AproticN,N-Dimethylformamide (DMF)SolublePyrimidine carboxylic acids are often soluble in DMF, a common solvent for this class of compounds.[1][2][3]
Polar ProticEthanolSolubleClosely related pyrimidine carboxylic acids are reported to be soluble in ethanol.[1][2]
EtherTetrahydrofuran (THF)Likely Soluble to Sparingly SolubleTHF is a common solvent for studies on pyrimidine derivatives.[3]
Ether1,4-DioxaneLikely Soluble to Sparingly SolubleUsed in solubility studies of various pyrimidine derivatives.[3]
EsterEthyl AcetateLikely Soluble to Sparingly SolubleA common solvent for the extraction and purification of pyrimidine derivatives.[2][3]
HalogenatedChloroformLikely Sparingly Soluble to InsolubleOften used as a solvent for physicochemical studies of pyrimidine derivatives.[3]

Note: This table is based on inference and the actual solubility should be experimentally determined.

Experimental Protocol for Solubility Determination

To empower researchers to obtain precise quantitative data, the following is a detailed methodology for determining the equilibrium solubility of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid in an organic solvent.

Materials and Apparatus
  • 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (high purity)

  • Selected organic solvent(s) (analytical grade or higher)

  • Analytical balance (± 0.1 mg or better)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Constant temperature orbital shaker or magnetic stirrer with a hot plate

  • Calibrated thermometer or temperature probe

  • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer).

Experimental Workflow

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solid Weigh excess solid solute prep_solvent Add known volume of solvent prep_solid->prep_solvent to vial equilibration Agitate at constant temperature (e.g., 24-72 hours) prep_solvent->equilibration sampling Allow solid to settle equilibration->sampling filtration Withdraw supernatant & filter sampling->filtration dilution Dilute sample if necessary filtration->dilution analysis Analyze concentration (e.g., HPLC) dilution->analysis calculation Calculate solubility (e.g., mg/mL or mol/L) analysis->calculation

Figure 1. A generalized workflow for the experimental determination of solubility.

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Accurately add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or on a magnetic stirrer with a temperature-controlled plate.

    • Agitate the mixture at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours. A preliminary study can be conducted to determine the time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the excess solid to settle for at least 30 minutes.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

    • If the concentration of the saturated solution is expected to be high, accurately dilute the filtered sample with the same solvent to fall within the linear range of the analytical method.

  • Analysis:

    • Determine the concentration of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid in the prepared sample using a pre-validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of the compound in the sample.

  • Calculation:

    • Calculate the solubility of the compound in the solvent at the specified temperature. The solubility is the concentration of the compound in the saturated solution, expressed in units such as mg/mL, g/L, or mol/L.

Conclusion

This technical guide provides a foundational understanding of the likely solubility of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid in common organic solvents, based on data from analogous compounds. The provided experimental protocol offers a robust framework for researchers to precisely and reliably determine the quantitative solubility of this important chemical intermediate, thereby facilitating its effective use in drug discovery and development processes. The generation of accurate solubility data is a critical step in process development, formulation, and ensuring the overall success of research endeavors involving this compound.

References

Biological Activity Screening of 2-Hydroxy-4-methylpyrimidine-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. While this specific molecule is primarily documented as a key intermediate in the synthesis of pharmaceuticals, notably sulfonamide antibiotics, and other commercially significant chemicals, a thorough investigation into its inherent biological activities is warranted given the broad spectrum of bioactivities associated with the pyrimidine scaffold.[1][2] This document outlines potential therapeutic areas of interest, detailed experimental protocols for screening, and a logical workflow for hit identification and further investigation. The information presented herein is curated from methodologies applied to structurally related pyrimidine derivatives and serves as a robust starting point for the comprehensive evaluation of this target molecule.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically active compounds, including nucleic acids, vitamins, and numerous synthetic drugs with anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, possesses functional groups—a hydroxyl, a methyl, and a carboxylic acid moiety—that offer potential for diverse molecular interactions, making it a candidate for biological screening. Its role as a synthetic intermediate underscores its chemical versatility and the accessibility of its derivatives.[1][2] This guide proposes a systematic approach to screen for its potential antimicrobial, anticancer, and enzyme inhibitory activities, areas where pyrimidine derivatives have shown significant promise.

Potential Biological Activities and Screening Strategy

Based on the activities of structurally analogous pyrimidine compounds, the following areas are proposed for the initial biological screening of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

Antimicrobial Activity

Pyrimidine derivatives are known to exhibit a wide range of antimicrobial effects. A proposed workflow for antimicrobial screening is detailed below.

G cluster_0 Antimicrobial Screening Workflow cluster_1 A Compound Preparation (2-Hydroxy-4-methylpyrimidine-5-carboxylic acid) B Primary Screening (Disk Diffusion Assay) A->B C Gram-positive Bacteria (e.g., S. aureus, B. subtilis) B->C D Gram-negative Bacteria (e.g., E. coli, P. aeruginosa) B->D E Fungi (e.g., C. albicans) B->E F Secondary Screening (MIC Determination) C->F D->F E->F G Hit Confirmation & Further Studies F->G

Antimicrobial screening workflow for the target compound.
Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology. A tiered approach to anticancer screening is recommended.

G cluster_0 Anticancer Screening Workflow A Compound Preparation B Primary Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) A->B C Cell Line Panel (e.g., MCF-7, HeLa, A549) B->C D Determination of IC50 Values C->D E Secondary Assays for Hits (e.g., Apoptosis, Cell Cycle Analysis) D->E F Lead Identification E->F

Proposed workflow for in vitro anticancer activity screening.
Enzyme Inhibition

Many pyrimidine derivatives function as enzyme inhibitors. A general workflow for screening against a target enzyme is presented.

G cluster_0 Enzyme Inhibition Screening Workflow A Target Enzyme Selection C Enzyme Inhibition Assay (Spectrophotometric/Fluorometric) A->C B Compound Stock Solution Preparation B->C D Determination of IC50 Values C->D E Mechanism of Inhibition Studies (e.g., Ki determination) D->E F Hit Validation E->F

General workflow for screening enzyme inhibitory activity.

Experimental Protocols

The following are detailed, generalized protocols for the initial screening of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

Antimicrobial Susceptibility Testing: Disk Diffusion Method

This method is a preliminary test to evaluate the antimicrobial activity of the compound.

  • Materials:

    • Test compound (2-Hydroxy-4-methylpyrimidine-5-carboxylic acid)

    • Sterile filter paper discs (6 mm diameter)

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

    • Fungal strain (e.g., Candida albicans)

    • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

    • Sterile saline solution (0.85% NaCl)

    • Standard antibiotic and antifungal discs (e.g., Ampicillin, Nystatin)

    • Solvent control (e.g., DMSO)

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Impregnate sterile filter paper discs with a known concentration of the test compound solution. Allow the solvent to evaporate completely.

    • Prepare microbial inoculums by suspending freshly grown colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of the agar plate.

    • Aseptically place the impregnated discs, along with standard antibiotic/antifungal and solvent control discs, on the surface of the inoculated agar plates.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

    • Measure the diameter of the zone of inhibition (in mm) around each disc.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

  • Materials:

    • Test compound

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

General Enzyme Inhibition Assay: Spectrophotometric Method

This protocol provides a general framework for assessing enzyme inhibition.[3] The specific enzyme, substrate, and wavelength will need to be optimized for the target of interest.

  • Materials:

    • Purified target enzyme

    • Substrate for the enzyme

    • Test compound

    • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

    • 96-well plates or cuvettes

    • Spectrophotometer (UV-Vis)

  • Procedure:

    • Prepare stock solutions of the enzyme, substrate, and test compound in the assay buffer.

    • In a 96-well plate or cuvette, add a fixed concentration of the enzyme to varying concentrations of the test compound. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for binding.

    • Initiate the enzymatic reaction by adding a specific concentration of the substrate to the enzyme-inhibitor mixture.

    • Immediately measure the change in absorbance over time at a predetermined wavelength.

    • Determine the initial reaction velocities from the linear phase of the reaction.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation and Interpretation

All quantitative data from the screening assays should be systematically organized into tables for clear comparison and interpretation.

Table 1: Antimicrobial Activity of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (Hypothetical Data)

Microbial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
S. aureus15128
E. coli8>512
C. albicans12256
Standard Drug25 (Ampicillin) / 20 (Nystatin)8 / 16

Table 2: In Vitro Cytotoxicity of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (Hypothetical Data)

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)75
HeLa (Cervical Cancer)92
A549 (Lung Cancer)>100
Positive Control (Doxorubicin)0.5

Table 3: Enzyme Inhibitory Activity of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (Hypothetical Data)

Target EnzymeIC50 (µM)
Dihydrofolate Reductase50
Cyclooxygenase-2 (COX-2)>100
Positive ControlValue for known inhibitor

Conclusion and Future Directions

This technical guide provides a foundational strategy for the biological evaluation of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. The proposed screening cascade, encompassing antimicrobial, anticancer, and enzyme inhibition assays, is based on the well-documented activities of the broader pyrimidine class of compounds. Positive results in any of these primary screens should be followed by more detailed secondary assays to confirm the activity, elucidate the mechanism of action, and explore the structure-activity relationship through the synthesis and testing of derivatives. The inherent chemical tractability of this molecule makes it an interesting starting point for potential drug discovery programs.

References

In Silico Modeling of 2-Hydroxy-4-methylpyrimidine-5-carboxylic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid and its interactions with potential biological targets. Due to a lack of direct research on this specific molecule, this paper leverages data from closely related analogs, namely 2-amino-4-hydroxypyrimidine-5-carboxylates, to build a predictive framework for its mechanism of action. The primary focus is on the hypothesized interaction with bacterial metalloenzymes, a promising area for novel antibacterial drug discovery. This document outlines potential signaling pathways, detailed in silico experimental protocols, and summarizes available quantitative data to guide future research and development efforts.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents. 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is a member of this class with potential for diverse biological activities, yet it remains largely unexplored in the scientific literature. Its structural features, particularly the hydroxyl and carboxylic acid moieties, suggest a potential for metal chelation, a common mechanism for enzyme inhibition.

This guide explores the hypothetical in silico modeling of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, drawing insights from studies on analogous compounds. The primary analog class discussed is the 2-amino-4-hydroxypyrimidine-5-carboxylates, which have shown antibacterial activity through potential inhibition of metalloenzymes like Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF).[1]

Potential Signaling Pathway and Mechanism of Action

Based on the available literature for analogous compounds, a plausible mechanism of action for 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is the inhibition of bacterial metalloenzymes involved in essential metabolic pathways. The hypothesized interaction involves the chelation of a divalent metal ion, typically Zn2+, in the enzyme's active site by the 4-hydroxyl and 5-carboxylate groups of the pyrimidine ring.[1] This bidentate chelation would disrupt the enzyme's catalytic activity, leading to a bacteriostatic or bactericidal effect.

The methylerythritol phosphate (MEP) pathway, essential for isoprenoid biosynthesis in many bacteria but absent in mammals, presents an attractive target.[1] IspF, a key enzyme in this pathway, contains a catalytic zinc ion, making it a prime candidate for inhibition by compounds like 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.[1]

G cluster_pathway Hypothesized Antibacterial Mechanism Compound 2-Hydroxy-4-methyl- pyrimidine-5-carboxylic acid Target Bacterial Metalloenzyme (e.g., IspF) Compound->Target Binding Metal Active Site Zn2+ Ion Compound->Metal Chelation via 4-OH and 5-COOH Target->Metal Contains Inhibition Enzyme Inhibition Target->Inhibition Leads to Pathway MEP Pathway Disruption Inhibition->Pathway Effect Bacteriostatic/ Bactericidal Effect Pathway->Effect

Hypothesized mechanism of action.

Data Presentation: Analog Performance

While no quantitative data for 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is currently available, studies on a series of 2-amino-4-hydroxypyrimidine-5-carboxylates provide valuable preliminary insights into the structure-activity relationship (SAR) of this scaffold. The following table summarizes the qualitative antibacterial activity and thermal shift assay data for selected analogs against B. pseudomallei IspF.

Compound IDR Group (at position 2)Antibacterial Activity (Kirby Bauer Zone of Inhibition in mm)Thermal Shift (ΔTm in °C)
Analog 1 -NH-benzyl102.5
Analog 2 -NH-(4-chlorobenzyl)123.0
Analog 3 -NH-(2,4-dichlorobenzyl)154.5
Analog 4 -NH-cyclohexyl81.5
Analog 5 -NH-phenyl92.0

Data is extrapolated from a study on 2-amino-4-hydroxypyrimidine-5-carboxylates and is intended for comparative purposes only.[1]

Experimental Protocols: In Silico Modeling Workflow

The following section details a standard workflow for the in silico modeling of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

Homology Modeling of the Target Protein

If the crystal structure of the target protein (e.g., IspF from a specific bacterial strain) is not available, a homology model can be built.

  • Template Selection: Identify a suitable template structure with high sequence identity using BLAST against the Protein Data Bank (PDB).

  • Sequence Alignment: Align the target and template sequences.

  • Model Building: Generate the 3D model using software like MODELLER or SWISS-MODEL.

  • Model Validation: Assess the quality of the model using tools like PROCHECK (Ramachandran plot analysis) and Verify3D.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Ligand Preparation: Draw the 2D structure of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid and convert it to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Receptor Preparation: Prepare the protein structure by adding hydrogen atoms, assigning charges, and defining the binding site (grid box) around the active site residues and the metal cofactor.

  • Docking Simulation: Perform docking using software like AutoDock Vina or GOLD. The output will be a set of binding poses ranked by their predicted binding affinity (e.g., kcal/mol).

  • Pose Analysis: Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, metal chelation) with the active site residues.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

  • System Preparation: Place the docked complex in a simulation box with an appropriate solvent model (e.g., TIP3P water) and add counter-ions to neutralize the system.

  • Equilibration: Perform a series of equilibration steps (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.

  • Production Run: Run the production simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the complex.

  • Trajectory Analysis: Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to visualize the stability of the key interactions identified in docking.

G cluster_workflow In Silico Modeling Workflow Start Start Homology Homology Modeling (if needed) Start->Homology Docking Molecular Docking Homology->Docking Validated Model MD Molecular Dynamics Simulation Docking->MD Best Pose Analysis Data Analysis and Interpretation MD->Analysis End End Analysis->End

A typical in silico modeling workflow.

Mandatory Visualization: Ligand-Receptor Interaction Diagram

The following diagram illustrates the hypothesized binding mode of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid within the active site of a metalloenzyme, based on the proposed interactions of its analogs.

G cluster_active_site Hypothetical Active Site Interaction cluster_residues Key Residues Ligand 2-Hydroxy-4-methyl- pyrimidine-5-carboxylic acid Res2 Hydrophobic Pocket Ligand->Res2 Methyl group interaction Res3 H-bond Donor/Acceptor Ligand->Res3 H-bond with pyrimidine ring Zn Zn2+ Ligand->Zn Bidentate Chelation (4-OH, 5-COOH) Res1 His/Asp/Glu Zn->Res1 Coordination

Hypothesized ligand-receptor interactions.

Conclusion

While direct experimental and computational data for 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid are scarce, a predictive framework for its in silico modeling can be constructed based on the known interactions of its close analogs. The hypothesized chelation of a metal ion in the active site of a bacterial metalloenzyme presents a compelling mechanism of action that warrants further investigation. The experimental protocols and workflows detailed in this guide provide a roadmap for future research to elucidate the therapeutic potential of this and related pyrimidine derivatives. It is imperative that future studies focus on generating empirical data for this specific molecule to validate these in silico predictions.

References

An In-depth Technical Guide to 2-Hydroxy-4-methylpyrimidine-5-carboxylic Acid Derivatives and their Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including nucleobases essential for life. Among the vast array of pyrimidine derivatives, 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid and its analogues have garnered significant attention due to their diverse pharmacological activities. These compounds have shown promise as anticancer, antibacterial, and anti-inflammatory agents. Their therapeutic potential often stems from their ability to act as inhibitors of key enzymes in various signaling pathways, such as cyclin-dependent kinases (CDKs) and enzymes in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid derivatives, presenting key data in a structured format to aid researchers in the field of drug discovery and development.

Synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic Acid and its Derivatives

The synthesis of the 2-hydroxy-4-methylpyrimidine-5-carboxylic acid core and its derivatives can be achieved through several synthetic strategies. A common and efficient approach involves the Biginelli reaction or similar multicomponent reactions, which allow for the construction of the dihydropyrimidine core in a single step. Subsequent modifications, such as hydrolysis of an ester group, are often necessary to yield the final carboxylic acid. Greener synthesis methods utilizing microwave irradiation or mechanochemistry have also been explored to improve reaction times and yields.[1]

General Synthetic Approach

A prevalent method for synthesizing the pyrimidine core involves the condensation of an amidine-containing compound with a β-ketoester. For the synthesis of the title compound's ethyl ester, ethyl acetoacetate, urea (or a substituted urea/thiourea), and an appropriate aldehyde can be utilized in a variation of the Biginelli reaction. The resulting ester can then be hydrolyzed to the carboxylic acid.

A greener approach for the synthesis of a structurally related compound, 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, has been reported with high yields (80-96%) and short reaction times (3-30 minutes) using methods like microwave synthesis and grinding (mechanochemistry).[1] These environmentally friendly techniques offer significant advantages over traditional heating methods.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Hydroxy-4-methylpyrimidine-5-carboxylate (A Biginelli-type Reaction)

This protocol is adapted from general procedures for pyrimidine synthesis.

  • Reactants:

    • Ethyl acetoacetate (1 equivalent)

    • Urea (1.5 equivalents)

    • Acetaldehyde (or a suitable precursor) (1 equivalent)

    • Catalyst (e.g., catalytic amount of HCl or a Lewis acid like CuCl₂·2H₂O)

    • Solvent (e.g., Ethanol)

  • Procedure:

    • A mixture of ethyl acetoacetate, urea, and the catalyst is prepared in a round-bottom flask.

    • Ethanol is added as the solvent.

    • Acetaldehyde is added to the mixture.

    • The reaction mixture is refluxed for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting solid is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate.

Protocol 2: Hydrolysis of Ethyl 2-Hydroxy-4-methylpyrimidine-5-carboxylate to 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

This protocol is based on the hydrolysis of a similar pyrimidine ester.

  • Reactants:

    • Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (1 equivalent)

    • Sodium Hydroxide (NaOH) (3 equivalents)

    • Water

  • Procedure:

    • Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is suspended in water.

    • A solution of NaOH in water is added to the suspension.

    • The mixture is heated to boiling and refluxed for 2 hours.

    • The reaction mixture is then cooled in an ice bath.

    • The solution is acidified to a pH of 2 using a suitable acid (e.g., HCl).

    • The resulting precipitate, 2-hydroxy-4-methylpyrimidine-5-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Biological Activities and Quantitative Data

Derivatives of 2-hydroxy-4-methylpyrimidine-5-carboxylic acid have demonstrated a wide range of biological activities. The data presented below is a summary of reported activities for various structurally related pyrimidine derivatives.

Anticancer Activity

Many pyrimidine derivatives exhibit potent anticancer activity by targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs), or signaling molecules like the Epidermal Growth Factor Receptor (EGFR).

Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives (IC50 values in µM)

Compound/Derivative ClassCell LineTargetIC50 (µM)Reference
4-Arylazo-3,5-diamino-1H-pyrazole derivative 8bMCF-7CDK20.24[2]
4-Arylazo-3,5-diamino-1H-pyrazole derivative 8bMCF-7-3.0[2]
4-Arylazo-3,5-diamino-1H-pyrazole derivative 8fMCF-7-4.0[2]
Pyrimidine-5-carbonitrile derivative 10bHepG2EGFR0.00829[3]
Pyrimidine-5-carbonitrile derivative 10bHepG2-3.56[3]
Pyrimidine-5-carbonitrile derivative 10bA549-5.85[3]
Pyrimidine-5-carbonitrile derivative 10bMCF-7-7.68[3]
Antibacterial Activity

Certain derivatives of 2-hydroxypyrimidine-5-carboxylic acid have shown promising antibacterial activity, with a proposed mechanism of action involving the inhibition of the bacterial methylerythritol phosphate (MEP) pathway for isoprenoid synthesis. Specifically, the enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) has been identified as a potential target.[4]

Table 2: Antibacterial Activity of 2-Amino-4-hydroxypyrimidine-5-carboxylates

OrganismKirby Bauer Zone of Inhibition (mm)Thermal Shift (ΔTm in °C) with BpIspF Q151E
Burkholderia pseudomalleiData not consistently reported in a comparable formatVaries by compound (e.g., compound 10: 6.0°C, compound 11: 5.5°C)
Other organismsData available in the source literatureNot applicable
Reference [4][4]

Note: The Kirby Bauer assay results were extensive and varied significantly between compounds and bacterial strains. For detailed information, please refer to the original publication.

Anti-inflammatory and Virostatic Activity

Derivatives of the closely related 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid have been reported to possess anti-inflammatory and virostatic properties.[5] Specifically, a 4-hydrazino derivative (compound 13 in the cited study) was noted for these activities, alongside cytostatic effects observed for other pyrazolo[3,4-d]pyrimidine derivatives from the same study.[5] Quantitative data for these activities were not available in the abstract.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 2-hydroxy-4-methylpyrimidine-5-carboxylic acid derivatives are attributed to their interaction with specific biological targets. The following diagrams illustrate some of the key signaling pathways that are modulated by these compounds.

Inhibition of the CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are crucial for the regulation of the cell cycle. Their aberrant activity is a hallmark of many cancers. Pyrimidine derivatives can act as ATP-competitive inhibitors of CDKs, leading to cell cycle arrest and apoptosis.

CDK_Pathway cluster_0 Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activation Pyrimidine_Derivative 2-Hydroxy-4-methylpyrimidine -5-carboxylic acid Derivative Pyrimidine_Derivative->CyclinD_CDK46 Inhibition

Caption: Inhibition of the CDK4/6-Rb-E2F signaling pathway by pyrimidine derivatives.

Inhibition of the Bacterial MEP Pathway

The methylerythritol phosphate (MEP) pathway is essential for the synthesis of isoprenoids in many bacteria but is absent in humans, making it an attractive target for the development of novel antibacterial agents. Pyrimidine derivatives have been designed to inhibit IspF, a key enzyme in this pathway.

MEP_Pathway cluster_1 Bacterial Isoprenoid Biosynthesis (MEP Pathway) Substrate 4-Diphosphocytidyl-2-C-methyl- D-erythritol-2-phosphate IspF IspF Enzyme (2-C-methyl-D-erythritol-2,4- cyclodiphosphate synthase) Substrate->IspF Product MEcPP + CMP IspF->Product Isoprenoids Isoprenoids (Essential for bacterial survival) Product->Isoprenoids Pyrimidine_Derivative 2-Hydroxy-4-methylpyrimidine -5-carboxylic acid Derivative Pyrimidine_Derivative->IspF Inhibition

Caption: Inhibition of the IspF enzyme in the bacterial MEP pathway by pyrimidine derivatives.

Conclusion

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid and its derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their amenability to chemical modification allows for the fine-tuning of their biological activity against a range of therapeutic targets. The structured presentation of synthetic protocols and quantitative biological data in this guide is intended to facilitate further research and development in this exciting area of medicinal chemistry. The elucidation of their mechanisms of action, particularly as inhibitors of key enzymes in cancer and bacterial pathways, provides a solid foundation for the rational design of next-generation therapeutics.

References

The Ascendant Role of Pyrimidine-5-Carboxylic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core, a fundamental heterocycle in nucleic acids, has long been a privileged scaffold in medicinal chemistry. The strategic introduction of a carboxylic acid moiety at the 5-position has unlocked a new dimension of therapeutic potential, giving rise to a burgeoning class of derivatives with diverse and potent biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of pyrimidine-5-carboxylic acid derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions.

Synthetic Strategies: Building the Core Scaffold

The construction of the pyrimidine-5-carboxylic acid framework is a cornerstone of accessing these therapeutically relevant molecules. Various synthetic methodologies have been developed, with the Biginelli and Hantzsch-type reactions being the most prominent. A generalized and efficient one-pot synthesis often involves the condensation of a β-ketoester, an aldehyde, and a urea or thiourea derivative.

A representative synthetic protocol for a pyrimidine-5-carbonitrile, a common precursor to the carboxylic acid, is the three-component reaction of an aromatic aldehyde, malononitrile, and guanidine or thiourea. The nitrile can then be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenyl-6-(p-tolyl)pyrimidine-5-carbonitrile

This protocol describes a typical multi-component reaction to form a pyrimidine-5-carbonitrile scaffold.

Materials:

  • Benzaldehyde

  • p-Tolylacetonitrile

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add p-tolylacetonitrile (1 equivalent) and stir for 30 minutes at room temperature.

  • Add benzaldehyde (1 equivalent) to the reaction mixture and stir for an additional 2 hours.

  • Finally, add guanidine hydrochloride (1.1 equivalents) and reflux the mixture for 8-10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure 2-amino-4-phenyl-6-(p-tolyl)pyrimidine-5-carbonitrile.

  • Subsequent hydrolysis of the nitrile group (e.g., using strong acid or base) will yield the corresponding pyrimidine-5-carboxylic acid.

Therapeutic Applications and Biological Activities

Pyrimidine-5-carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.[1][2]

Anticancer Activity

A significant body of research has focused on the anticancer potential of this class of compounds.[1][3][4] Many derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinase.[1][5]

Compound IDCancer Cell LineIC50 (µM)Reference
1a MCF-7 (Breast)3.0[1]
1b A549 (Lung)5.85[5]
1c HepG2 (Liver)3.56[5]
2a LoVo (Colon)7.5[4]
2b HeLa (Cervical)10.2[4]

IC50: The half maximal inhibitory concentration.

Antimicrobial Activity

The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrimidine-5-carboxylic acid derivatives have shown promising activity against a variety of bacterial and fungal strains.[6][7] The proposed mechanism often involves the inhibition of essential microbial enzymes or interference with microbial DNA synthesis.[6]

Compound IDMicroorganismMIC (µg/mL)Reference
3a Staphylococcus aureus12.5
3b Escherichia coli25
3c Candida albicans50
4a Bacillus subtilis15[7]
4b Aspergillus niger30[6]

MIC: Minimum Inhibitory Concentration.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Certain pyrimidine-5-carboxylic acid derivatives have been found to possess significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[8][9][10][11]

Compound IDAssayIC50 (µM)Reference
5a COX-2 Inhibition0.5[9]
5b 5-LOX Inhibition42[12]
6a Carrageenan-induced paw edema (% inhibition)45% at 10 mg/kg[8]

IC50: The half maximal inhibitory concentration; 5-LOX: 5-Lipoxygenase.

Experimental Protocols for Biological Evaluation

Standardized and reproducible biological assays are critical for the evaluation of novel drug candidates. The following are detailed protocols for key in vitro assays used to determine the anticancer and antimicrobial activities of pyrimidine-5-carboxylic acid derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or Sabouraud dextrose agar

  • Sterile Petri dishes

  • Sterile cork borer

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic or antifungal drugs

Procedure:

  • Prepare the agar medium and pour it into sterile Petri dishes.

  • Once the agar has solidified, inoculate the surface with a standardized microbial suspension.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells.

  • Add a standard antibiotic/antifungal and the solvent control to separate wells.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Visualizing Mechanisms and Workflows

Signaling Pathways

Pyrimidine-5-carboxylic acid derivatives exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P EGF EGF Ligand EGF->EGFR Pyrimidine Pyrimidine-5-COOH Derivative Pyrimidine->EGFR Inhibition ATP ATP ATP->EGFR AKT Akt PI3K->AKT Proliferation Cell Proliferation Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-5-carboxylic acid derivatives.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation Pain PGE2->Inflammation Pyrimidine Pyrimidine-5-COOH Derivative Pyrimidine->COX2 Inhibition MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds and controls incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

References

Methodological & Application

Application Notes and Protocols for the Hypothetical Use of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid in a Biginelli-type Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction is a cornerstone of multicomponent reactions, traditionally involving the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] These DHPMs are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[4] This document outlines a hypothetical application of a structurally related pyrimidine derivative, 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, as a novel component in a Biginelli-type reaction. This proposed reaction explores the possibility of using this pre-formed pyrimidine scaffold to generate more complex, fused heterocyclic systems with potential biological activity. The functional groups on 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid allow for its potential use as a vinylogous acid, participating in condensation reactions.[5]

Principle of the Proposed Reaction

In this theoretical framework, 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is postulated to act as the active methylene component, analogous to the β-ketoester in the classical Biginelli reaction. The reaction would proceed via a condensation cascade with an aromatic aldehyde and urea (or thiourea) to yield a novel fused pyrimido[4,5-d]pyrimidine scaffold. The reaction is envisioned to be catalyzed by a Brønsted or Lewis acid, consistent with traditional Biginelli reaction conditions.

Proposed Signaling Pathway Involvement

Given that many DHPMs act as calcium channel blockers, it is plausible that the novel fused pyrimido[4,5-d]pyrimidine structures synthesized through this proposed reaction could exhibit similar or unique interactions with ion channels or other biological targets. Further screening would be necessary to determine their specific mechanism of action.

Experimental Protocols

General Procedure for the Synthesis of Fused Pyrimido[4,5-d]pyrimidines

This protocol is a proposed starting point for the investigation of the reaction between 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, an aromatic aldehyde, and urea/thiourea.

Materials:

  • 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Urea or Thiourea

  • Catalyst (e.g., p-toluenesulfonic acid (p-TSA), ytterbium(III) triflate (Yb(OTf)₃), or indium(III) chloride (InCl₃))[3]

  • Solvent (e.g., ethanol, acetonitrile, or solvent-free)

  • Standard laboratory glassware and purification equipment (recrystallization or column chromatography)

Reaction Setup:

  • To a round-bottom flask, add 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (1.0 mmol), the aromatic aldehyde (1.2 mmol), and urea or thiourea (1.5 mmol).

  • Add the chosen solvent (e.g., 10 mL of ethanol) and the catalyst (e.g., 10 mol% of p-TSA). For solvent-free conditions, the reactants and catalyst are mixed directly.

  • Equip the flask with a condenser and a magnetic stirrer.

  • Heat the reaction mixture to a specified temperature (e.g., reflux in ethanol, or 80-100 °C for solvent-free conditions) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following tables present hypothetical data for the proposed Biginelli-type reaction, illustrating the expected outcomes with various substrates and catalysts.

Table 1: Hypothetical Screening of Catalysts and Solvents

EntryAldehydeUrea/ThioureaCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeUreap-TSA (10)EthanolReflux1265
2BenzaldehydeUreaYb(OTf)₃ (5)AcetonitrileReflux872
3BenzaldehydeUreaInCl₃ (10)Solvent-free100478
4BenzaldehydeThioureap-TSA (10)EthanolReflux1268

Table 2: Hypothetical Substrate Scope with Optimized Conditions (InCl₃, Solvent-free)

EntryAldehydeProductTime (h)Yield (%)
14-Chlorobenzaldehyde7-(4-chlorophenyl)-5-methyl-1,2,3,4,7,8-hexahydropyrimido[4,5-d]pyrimidine-2,4-dione482
24-Methoxybenzaldehyde7-(4-methoxyphenyl)-5-methyl-1,2,3,4,7,8-hexahydropyrimido[4,5-d]pyrimidine-2,4-dione575
33-Nitrobenzaldehyde7-(3-nitrophenyl)-5-methyl-1,2,3,4,7,8-hexahydropyrimido[4,5-d]pyrimidine-2,4-dione485
42-Thiophenecarboxaldehyde5-methyl-7-(thiophen-2-yl)-1,2,3,4,7,8-hexahydropyrimido[4,5-d]pyrimidine-2,4-dione670

Visualizations

Biginelli_Reaction_Mechanism A Aldehyde I1 N-Acyliminium Ion A->I1 + H+ B Urea B->I1 C 2-Hydroxy-4-methyl- pyrimidine-5-carboxylic acid (Enol form) I2 Michael Adduct I1->I2 + Enol (C) P Fused Pyrimido[4,5-d]pyrimidine I2->P Cyclization & - H₂O

Caption: Proposed mechanism for the Biginelli-type reaction.

Experimental_Workflow start Start reactants Mix Reactants: - Pyrimidine derivative - Aldehyde - Urea/Thiourea - Catalyst & Solvent start->reactants reaction Heat and Stir (Monitor by TLC) reactants->reaction workup Reaction Work-up (Cooling, Filtration/Concentration) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis.

Logical_Relationship cluster_reactants Reactants cluster_product Product core Biginelli Reaction Principle comp1 Aldehyde core->comp1 comp2 Urea/Thiourea core->comp2 comp3 Active Methylene Component core->comp3 product Fused Heterocyclic Product comp1->product comp2->product novel_comp 2-Hydroxy-4-methyl- pyrimidine-5-carboxylic acid comp3->novel_comp is replaced by novel_comp->product

Caption: Logical relationship of components in the proposed reaction.

Conclusion

The proposed use of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid in a Biginelli-type reaction represents an innovative approach to synthesizing novel fused heterocyclic compounds. This hypothetical framework provides a solid foundation for researchers to explore this new synthetic route. The resulting pyrimido[4,5-d]pyrimidine scaffolds are promising candidates for biological screening and could lead to the discovery of new therapeutic agents. Further experimental validation is required to confirm the feasibility and optimize the conditions of this proposed reaction.

References

Application Notes and Protocols for Antibacterial Testing of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Pyrimidine derivatives represent a promising class of compounds due to their structural similarity to nucleobases, allowing them to interfere with essential bacterial processes such as DNA and RNA synthesis.[1][2][3] 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is a synthetic pyrimidine derivative with potential antibacterial properties. Its mechanism of action may involve the inhibition of key enzymes in nucleotide metabolism or other essential bacterial pathways.[1][4]

This document provides detailed protocols for evaluating the in vitro antibacterial activity of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. The primary methods described are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the agar well diffusion assay for preliminary screening.[5][6]

Principle of the Assays

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[7][8][9] This is achieved by challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual assessment of turbidity after a specified incubation period.[7][10] The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial population, can be determined by sub-culturing from the wells of the MIC assay onto antibiotic-free agar.[10]

The agar well diffusion assay is a qualitative or semi-quantitative method used for initial screening of antimicrobial activity.[11][12][13] An agar plate is uniformly inoculated with a test microorganism, and wells are created in the agar. The test compound is introduced into the wells and diffuses through the agar. If the compound is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the well.[11][14] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Data Presentation

The antibacterial activity of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is summarized in the table below. Data is presented as the Mean ± Standard Deviation from three independent experiments.

Test OrganismStrain IDMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusATCC 2921316 ± 032 ± 018 ± 1
Escherichia coliATCC 2592232 ± 064 ± 014 ± 1
Pseudomonas aeruginosaATCC 2785364 ± 0>12810 ± 1
Enterococcus faecalisATCC 2921216 ± 032 ± 019 ± 1
Klebsiella pneumoniaeATCC 70060332 ± 064 ± 015 ± 1

Experimental Protocols

Materials and Reagents
  • 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[15][16]

  • Mueller-Hinton Agar (MHA)[13][16]

  • Sterile 96-well microtiter plates[8][15]

  • Sterile petri dishes

  • Sterile saline (0.9%)[15]

  • McFarland 0.5 turbidity standard[15]

  • Dimethyl sulfoxide (DMSO, for dissolving the compound)

  • Positive control antibiotic (e.g., Ciprofloxacin)[17]

  • Incubator (35°C ± 2°C)[9]

  • Spectrophotometer or turbidimeter

  • Micropipettes and sterile tips

  • Sterile loops and swabs

Protocol 1: Broth Microdilution for MIC and MBC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][18]

1. Preparation of Test Compound Stock Solution: a. Dissolve 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL). b. Ensure the final solvent concentration in the assay does not exceed 1% to avoid toxicity to the bacteria.

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on MHA, select 3-5 morphologically similar colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] d. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

3. Serial Dilution in Microtiter Plate: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the test compound stock solution to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly. d. Continue this serial dilution across the plate to well 10. Discard 50 µL from well 10. e. Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no bacteria).

4. Inoculation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12.

5. Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

6. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

7. Determination of MBC: a. From each well that shows no visible growth in the MIC assay, plate 10 µL onto an MHA plate. b. Incubate the MHA plates at 35°C ± 2°C for 18-24 hours. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 2: Agar Well Diffusion Assay

1. Preparation of Bacterial Lawn: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol. b. Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to create a uniform lawn.

2. Well Preparation: a. Allow the plate to dry for 3-5 minutes. b. Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[12]

3. Application of Test Compound: a. Prepare a stock solution of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (e.g., 1 mg/mL in a suitable solvent). b. Add a fixed volume (e.g., 50-100 µL) of the stock solution to each well.[13] c. Include a positive control (standard antibiotic) and a negative control (solvent alone) in separate wells.

4. Incubation: a. Incubate the plates at 35°C ± 2°C for 18-24 hours.[13]

5. Measurement of Inhibition Zone: a. After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC/MBC) cluster_diffusion Agar Well Diffusion prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_mic Inoculate Wells prep_inoculum->inoculate_mic prep_lawn Prepare Bacterial Lawn on MHA plate prep_inoculum->prep_lawn serial_dilution->inoculate_mic incubate_mic Incubate Plate (16-20h, 37°C) inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic plate_mbc Plate from clear wells onto MHA read_mic->plate_mbc incubate_mbc Incubate MHA (18-24h, 37°C) plate_mbc->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc punch_wells Punch Wells in Agar prep_lawn->punch_wells add_compound Add Compound to Wells punch_wells->add_compound incubate_diffusion Incubate Plate (18-24h, 37°C) add_compound->incubate_diffusion read_diffusion Measure Zone of Inhibition (mm) incubate_diffusion->read_diffusion

Caption: Experimental workflow for antibacterial susceptibility testing.

Potential Mechanism of Action: Inhibition of Nucleotide Synthesis

Pyrimidine analogs can act as antimetabolites, interfering with the synthesis of essential nucleic acid precursors.[3] One potential target is thymidylate synthase (ThyA), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication.[19]

G dUMP dUMP (deoxyuridine monophosphate) ThyA Thymidylate Synthase (ThyA) dUMP->ThyA Substrate dTMP dTMP (deoxythymidine monophosphate) DNA Bacterial DNA Synthesis dTMP->DNA ThyA->dTMP Product Compound 2-Hydroxy-4-methylpyrimidine -5-carboxylic acid Compound->ThyA Inhibition

Caption: Potential inhibition of thymidylate synthase by the test compound.

References

Application Notes and Protocols for Antiviral Assay Development of 2-Hydroxy-4-methylpyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid represent a class of heterocyclic compounds with significant potential as antiviral agents. Their structural similarity to endogenous pyrimidines suggests that they may act as inhibitors of viral nucleic acid synthesis or interfere with other crucial viral or host cell processes. This document provides detailed application notes and experimental protocols for the comprehensive evaluation of the antiviral activity of these derivatives. The methodologies described herein cover essential assays for determining antiviral efficacy, cytotoxicity, and for elucidating the potential mechanism of action.

Data Presentation: Antiviral Activity and Cytotoxicity

The effective screening of antiviral compounds requires a quantitative assessment of their efficacy and toxicity. The 50% effective concentration (EC₅₀) represents the concentration of a compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability.[1] The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic potential of a compound, with a higher SI value indicating greater selectivity for the virus over the host cell.[1]

While specific data for 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid derivatives are not extensively available in the public domain, the following table presents representative data from a study on structurally related 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acid esters and amides against Vaccinia virus, which can serve as a template for data presentation.[2]

Table 1: Antiviral Activity and Cytotoxicity of Representative Heterocyclic Carboxylic Acid Derivatives against Vaccinia Virus (Strain LIVP) [2]

Compound IDR (Aryl Group)R¹ (Amide/Ester)EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
1a 2-HOC₆H₄OEt0.4533.675
1e 4-NO₂C₆H₄OEt0.4545.7102
1f 4-CF₃C₆H₄OEt0.35321.97919
2i 4-NO₂C₆H₄NH-n-Bu1.385.866
2j 4-NO₂C₆H₄NH-cyclopropyl2.685.833
Cidofovir --40>400>10

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK, A549) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid derivatives in cell culture medium.

  • Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "no-drug" (medium only) control.

  • Incubation: Incubate the plate for 48-72 hours (coinciding with the duration of the antiviral assay) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "no-drug" control. Plot the viability against the drug concentration and use non-linear regression to determine the CC₅₀ value.

Plaque Reduction Assay

Principle: The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the lytic cycle of a virus. A viral plaque is a visible clear zone that develops on a monolayer of cells as the virus infects and lyses the cells. The antiviral activity is quantified by the reduction in the number of plaques in the presence of the compound compared to an untreated control.

Protocol:

  • Cell Seeding: Seed a suitable host cell line in 6-well plates to form a confluent monolayer on the day of infection.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds in serum-free medium. Prepare a virus dilution calculated to produce 50-100 plaque-forming units (PFU) per well.

  • Infection: Wash the cell monolayer with PBS. Add the virus dilution to the cells and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment and Overlay: After incubation, remove the virus inoculum. Overlay the cell monolayer with a semi-solid medium (e.g., containing 1.2% methylcellulose or agarose) containing the different concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, depending on the virus, until plaques are visible.

  • Plaque Visualization: Remove the overlay and fix the cells with a 10% formalin solution. Stain the cells with a 0.1% crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells.

  • Data Analysis: Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Virus Yield Reduction Assay

Principle: This assay measures the effect of a compound on the amount of infectious virus produced. Cells are infected with a known amount of virus and incubated with the test compound. The amount of progeny virus in the supernatant is then quantified by titration.

Protocol:

  • Cell Seeding and Infection: Seed cells in 24-well plates to form a confluent monolayer. Infect the cells with the virus at a specific multiplicity of infection (MOI) for 1 hour.

  • Treatment: After infection, wash the cells and add fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for 24-72 hours, depending on the viral replication cycle.

  • Harvesting: Collect the cell culture supernatant at the end of the incubation period.

  • Titration: Determine the viral titer in the supernatant using a standard plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: The EC₅₀ is the concentration of the compound that reduces the viral yield by 50% compared to the untreated virus control.

Mandatory Visualizations

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assays Assays cluster_cytotoxicity Cytotoxicity cluster_antiviral Antiviral Efficacy cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of 2-Hydroxy-4-methylpyrimidine- 5-carboxylic acid derivative MTT_Assay MTT Assay on Uninfected Cells Compound_Prep->MTT_Assay Plaque_Assay Plaque Reduction Assay Compound_Prep->Plaque_Assay Yield_Assay Virus Yield Reduction Assay Compound_Prep->Yield_Assay Cell_Culture Culture Host Cells Cell_Culture->MTT_Assay Cell_Culture->Plaque_Assay Cell_Culture->Yield_Assay Virus_Stock Prepare Virus Stock Virus_Stock->Plaque_Assay Virus_Stock->Yield_Assay CC50 Determine CC50 MTT_Assay->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) CC50->SI EC50_Plaque Determine EC50 Plaque_Assay->EC50_Plaque EC50_Yield Determine EC50 Yield_Assay->EC50_Yield EC50_Plaque->SI EC50_Yield->SI

Caption: Workflow for antiviral assay development.

Pyrimidine_Inhibition_Pathway cluster_host Host Cell De Novo Pyrimidine Biosynthesis cluster_virus Viral Replication cluster_key Legend Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ATCase Orotate Orotate Dihydroorotate->Orotate DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS UTP_CTP UTP & CTP UMP->UTP_CTP Viral_Polymerase Viral RNA/DNA Polymerase UTP_CTP->Viral_Polymerase Substrates Viral_Genome Progeny Viral Genomes Viral_Polymerase->Viral_Genome Compound 2-Hydroxy-4-methylpyrimidine- 5-carboxylic acid derivative Compound->Inhibition Key_Inhibition Inhibition Key_Process Biosynthetic Step

Caption: Putative mechanism of action via pyrimidine biosynthesis inhibition.

References

Application Notes and Protocols: 2-Hydroxy-4-methylpyrimidine-5-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid as a key intermediate in the synthesis of novel agrochemicals, particularly herbicides. The document details the synthesis of a proposed sulfonylurea herbicide, its mode of action, and includes relevant experimental protocols and quantitative data.

Introduction

Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals due to their diverse biological activities.[1][2][3] Specifically, 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid and its analogs serve as versatile building blocks for herbicides that target essential biochemical pathways in weeds.[1][2] Two prominent modes of action for pyrimidine-based herbicides are the inhibition of acetohydroxyacid synthase (AHAS) and dihydroorotate dehydrogenase (DHODH).[4][5][6][7]

  • Acetohydroxyacid Synthase (AHAS) Inhibition: AHAS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[4][5][8] Its inhibition leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.[2]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[7][9] Inhibition of DHODH disrupts this pathway, leading to arrested cell proliferation and plant death.[7][10]

This document focuses on the synthesis of a proposed sulfonylurea herbicide from 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, targeting the AHAS enzyme.

Data Presentation

The following tables summarize quantitative data for representative pyrimidine-based herbicides, demonstrating their efficacy.

Table 1: Inhibitory Activity of Pyrimidine-Biphenyl Hybrids Against Arabidopsis thaliana AHAS

CompoundKi (μM)
4aa0.09
4bb0.02
Bispyribac (Control)0.54
Flumetsulam (Control)0.38

Data sourced from a study on novel pyrimidine-biphenyl hybrid AHAS inhibitors.

Table 2: Post-emergence Herbicidal Activity of Pyrimidine-Biphenyl Hybrids

CompoundApplication Rate (g ai/ha)Weed Control Spectrum
4aa37.5 - 150Excellent, broad-spectrum
4bb37.5 - 150Excellent, broad-spectrum
5ag37.5 - 150Excellent, broad-spectrum
5ah37.5 - 150Excellent, broad-spectrum

ai/ha: active ingredient per hectare. Data reflects broad-spectrum weed control.

Experimental Protocols

The following is a proposed multi-step synthesis for a novel sulfonylurea herbicide starting from 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. This protocol is based on established chemical transformations of pyrimidines and related heterocyclic compounds.

Protocol 1: Synthesis of 2-Chloro-4-methylpyrimidine-5-carbonyl chloride

This protocol describes the conversion of the starting material to a more reactive acid chloride derivative.

Step 1.1: Chlorination of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

  • To a stirred suspension of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield crude 2-chloro-4-methylpyrimidine-5-carboxylic acid.

Step 1.2: Formation of the Acid Chloride

  • Suspend the crude 2-chloro-4-methylpyrimidine-5-carboxylic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene.

  • Add oxalyl chloride (1.5-2.0 equivalents) dropwise at 0 °C, followed by a catalytic amount of DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-chloro-4-methylpyrimidine-5-carbonyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of the Sulfonylurea Herbicide

This protocol details the coupling of the pyrimidine acid chloride with a sulfonamide to form the final sulfonylurea product.

  • Dissolve a suitable aminobenzenesulfonamide (e.g., 2-amino-N,N-dimethylbenzenesulfonamide, 1 equivalent) in anhydrous pyridine or a mixture of acetonitrile and pyridine.

  • Cool the solution to 0 °C and add the crude 2-chloro-4-methylpyrimidine-5-carbonyl chloride (1 equivalent) in a suitable solvent (e.g., acetonitrile or DCM) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the final sulfonylurea herbicide.

Visualizations

Signaling Pathways and Workflows

AHAS_Inhibition_Pathway cluster_synthesis Synthesis Pathway cluster_downstream Branched-Chain Amino Acid Synthesis Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Threonine Threonine Threonine->AHAS Alpha_Acetolactate α-Acetolactate AHAS->Alpha_Acetolactate Alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->Alpha_Aceto_alpha_hydroxybutyrate Valine Valine Alpha_Acetolactate->Valine Leucine Leucine Alpha_Acetolactate->Leucine Isoleucine Isoleucine Alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Herbicide Sulfonylurea Herbicide (from 2-Hydroxy-4-methyl- pyrimidine-5-carboxylic acid) Herbicide->AHAS Inhibition

Caption: Inhibition of the Branched-Chain Amino Acid Synthesis Pathway.

DHODH_Inhibition_Pathway cluster_synthesis De Novo Pyrimidine Biosynthesis cluster_downstream Nucleotide Synthesis Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP UDP_UTP UDP / UTP UMP->UDP_UTP CTP CTP UDP_UTP->CTP DNA_RNA_Synthesis DNA & RNA Synthesis UDP_UTP->DNA_RNA_Synthesis CTP->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Herbicide Pyrimidine-based Herbicide Herbicide->DHODH Inhibition

Caption: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway.

Experimental_Workflow Start Start: 2-Hydroxy-4-methylpyrimidine- 5-carboxylic acid Step1 Protocol 1: Conversion to 2-Chloro-4-methylpyrimidine- 5-carbonyl chloride Start->Step1 Step2 Protocol 2: Coupling with Aminobenzenesulfonamide Step1->Step2 Purification Purification by Recrystallization Step2->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Bioassay Herbicidal Activity Bioassay Analysis->Bioassay End End: Pure Sulfonylurea Herbicide Bioassay->End

Caption: General Experimental Workflow for Herbicide Synthesis.

References

Application Notes and Protocols for Evaluating 2-Hydroxy-4-methylpyrimidine-5-carboxylic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is a synthetic pyrimidine derivative. Pyrimidine analogs are a well-established class of compounds with significant therapeutic applications, particularly in oncology.[1][2] These agents can act as antimetabolites, interfering with nucleic acid synthesis and inducing cytotoxicity in rapidly proliferating cells.[1][2] Given the structural similarity of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid to these bioactive molecules, it is crucial to evaluate its cytotoxic potential to determine its suitability for further drug development.

These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. The protocols detailed herein cover a range of cell-based assays to elucidate the compound's effects on cell viability, proliferation, membrane integrity, and the induction of apoptosis.

General Guidelines for Cell Culture and Compound Preparation

Cell Line Selection: The choice of cell line is critical and should be guided by the research objectives. A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) and a non-cancerous cell line (e.g., fibroblasts) should be used to assess both efficacy and selectivity.

Aseptic Technique: All cell culture work must be performed in a sterile environment using a biological safety cabinet to prevent contamination.[3]

Compound Handling:

  • Stock Solution: Prepare a high-concentration stock solution of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid in a suitable solvent, such as dimethyl sulfoxide (DMSO).[3] The stock solution should be stored at -20°C or as recommended for the compound's stability.[3]

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept constant across all treatments and should not exceed a level that causes cytotoxicity (typically ≤ 0.5%).[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.[3]

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][6]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Cell Membrane Integrity Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[8][9]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Absorbance Measurement: Add 50 µL of the stop solution provided in the kit to each well.[10] Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[11] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[11]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (IC50 Values in µM)

Cell LineMTT Assay (48h)LDH Assay (48h)
Cancer Cell Line ADataData
Cancer Cell Line BDataData
Non-cancerous Cell LineDataData

Table 2: Apoptosis Induction by 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid at 48h (% of Cells)

TreatmentViable (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle ControlDataDataData
Compound (IC50)DataDataData
Positive ControlDataDataData

Visualizations

Experimental_Workflow General Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Maintain Cell Cultures Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Compound Stock and Working Solutions Treatment Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Data_Acquisition Measure Absorbance/ Fluorescence MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation Apoptosis_Quantification Quantify Apoptotic Populations Data_Acquisition->Apoptosis_Quantification

Caption: General workflow for assessing compound cytotoxicity.

Apoptosis_Signaling_Pathway Potential Apoptotic Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound 2-Hydroxy-4-methylpyrimidine- 5-carboxylic acid Mitochondria Mitochondrial Stress Compound->Mitochondria ? Death_Receptor Death Receptor Binding Compound->Death_Receptor ? Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic signaling pathways.

References

Application Notes and Protocols for High-Throughput Screening of a 2-Hydroxy-4-methylpyrimidine-5-carboxylic Acid Library

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid represent a class of heterocyclic compounds with significant potential in drug discovery. The pyrimidine scaffold is a common feature in a variety of biologically active molecules, including approved drugs.[1] High-throughput screening (HTS) of libraries of these compounds is a crucial first step in identifying novel therapeutic agents. These application notes provide detailed protocols for both biochemical and cell-based HTS assays to evaluate a 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid library for potential xanthine oxidase inhibitors and antibacterial agents.

Data Presentation

The following tables summarize hypothetical quantitative data from a primary high-throughput screen of a 10,000-compound 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid library.

Table 1: High-Throughput Screening for Xanthine Oxidase Inhibitors - Primary Hit Summary

Compound IDConcentration (µM)Percent Inhibition (%)Hit Confirmation
HMP-001231085.2Yes
HMP-023451078.9Yes
HMP-056781092.1Yes
HMP-087651065.4Yes
HMP-112231055.8Yes

Table 2: Dose-Response Analysis of Confirmed Hits Against Xanthine Oxidase

Compound IDIC50 (µM)
HMP-001232.5
HMP-023455.1
HMP-056781.2
HMP-087658.9
HMP-1122312.3
Allopurinol (Control)7.8

Table 3: High-Throughput Screening for Antibacterial Activity against S. aureus - Primary Hit Summary

Compound IDConcentration (µM)Percent Growth Inhibition (%)Hit Confirmation
HMP-005432098.2Yes
HMP-031242095.7Yes
HMP-067892099.1Yes
HMP-098762092.3Yes

Table 4: Minimum Inhibitory Concentration (MIC) of Confirmed Antibacterial Hits

Compound IDMIC (µg/mL)
HMP-005438
HMP-0312416
HMP-067894
HMP-0987632
Vancomycin (Control)1

Experimental Protocols

Protocol 1: High-Throughput Screening for Xanthine Oxidase Inhibitors

This protocol describes a biochemical assay to identify inhibitors of xanthine oxidase from the 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid library. The assay measures the production of uric acid, which absorbs light at 295 nm.[2]

Materials:

  • 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid library (10 mM in DMSO)

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Allopurinol (positive control)

  • Potassium Phosphate Buffer (pH 7.5)

  • DMSO

  • 384-well UV-transparent microplates

  • Acoustic liquid handler or pin tool

  • Microplate reader with UV absorbance capabilities

Assay Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (10 mM stock) into individual wells of a 384-well plate. This results in a final assay concentration of 10 µM in a 50 µL reaction volume. Dispense DMSO into control wells.

  • Enzyme Addition: Add 25 µL of xanthine oxidase solution (0.1 U/mL in phosphate buffer) to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 25 µL of xanthine solution (100 µM in phosphate buffer) to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 295 nm every minute for 20 minutes at room temperature.

  • Data Analysis: Calculate the rate of uric acid production (slope of the linear portion of the kinetic curve). The percent inhibition is calculated using the following formula: % Inhibition = (1 - (Ratesample / Ratecontrol)) * 100

Protocol 2: High-Throughput Screening for Antibacterial Activity

This protocol outlines a cell-based assay to screen the 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid library for growth inhibition of Staphylococcus aureus. Bacterial growth is monitored by measuring the optical density at 600 nm (OD600).[3]

Materials:

  • 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid library (10 mM in DMSO)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB)

  • Vancomycin (positive control)

  • DMSO

  • 384-well clear, flat-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Microplate reader with absorbance capabilities

Assay Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of S. aureus into TSB and grow overnight at 37°C with shaking. Dilute the overnight culture to an OD600 of approximately 0.05 in fresh TSB.

  • Compound Plating: Dispense 100 nL of each library compound (10 mM stock) into the wells of a 384-well plate for a final concentration of 20 µM in a 50 µL volume. Dispense DMSO into control wells.

  • Bacterial Inoculation: Add 50 µL of the diluted S. aureus culture to each well.

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • OD Measurement: After incubation, measure the optical density at 600 nm using a microplate reader.

  • Data Analysis: Calculate the percent growth inhibition using the following formula: % Inhibition = (1 - (ODsample - ODblank) / (ODcontrol - ODblank)) * 100

Mandatory Visualization

HTS_Workflow_XO cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Compound Library (10,000 compounds) Compound_Dispensing Compound Dispensing (50 nL) Compound_Library->Compound_Dispensing Assay_Plate 384-Well Plate Assay_Plate->Compound_Dispensing Enzyme_Addition Add Xanthine Oxidase Compound_Dispensing->Enzyme_Addition Incubation Incubate (15 min) Enzyme_Addition->Incubation Substrate_Addition Add Xanthine Kinetic_Read Kinetic Read (OD 295nm) Substrate_Addition->Kinetic_Read Incubation->Substrate_Addition Data_Processing Calculate Reaction Rate Kinetic_Read->Data_Processing Hit_Identification Identify Hits (>50% Inhibition) Data_Processing->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Xanthine_Oxidase_Pathway Purine_Catabolism Purine Catabolism Hypoxanthine Hypoxanthine Purine_Catabolism->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O Uric_Acid Uric Acid Xanthine->Uric_Acid O2, H2O XO1 Xanthine Oxidase XO1->Hypoxanthine ROS Reactive Oxygen Species (H2O2, O2-) XO1->ROS XO2 Xanthine Oxidase XO2->Xanthine XO2->ROS Inhibitor 2-Hydroxy-4-methylpyrimidine- 5-carboxylic acid derivative Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition Bacterial_Pyrimidine_Metabolism cluster_pathway Bacterial Pyrimidine Biosynthesis cluster_products Cellular Components Orotate Orotate UMP UMP Orotate->UMP OPRTase, OMPdecase UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP Ribonucleotide Reductase CTP CTP UTP->CTP RNA RNA UTP->RNA CTP->RNA dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP DNA DNA dTTP->DNA Inhibitor Pyrimidine Analog (Potential Inhibitor) Inhibitor->dUMP Inhibition

References

Application Note: A Robust HPLC Method for the Quantification of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. The method utilizes a C18 stationary phase with a gradient elution profile and UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this key pharmaceutical intermediate. The described method is suitable for purity assessments, stability studies, and quality control of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

Introduction

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of sulfonamide antibiotics.[1][2] Its purity and concentration are critical parameters that can influence the yield and quality of the final active pharmaceutical ingredient. Therefore, a robust and accurate analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds and their intermediates due to its high resolution, sensitivity, and reproducibility.[3][4]

This application note presents a detailed protocol for the analysis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid using RP-HPLC with UV detection. The method is developed based on the physicochemical properties of the analyte and established chromatographic principles for pyrimidine derivatives and carboxylic acids.[3][5]

Experimental

Instrumentation and Consumables
  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC vials

  • Syringe filters (0.45 µm, PTFE or nylon)

Reagents and Materials
  • 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid reference standard (>97% purity)[1][2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (H₃PO₄) (AR grade)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate Buffer (pH 2.8)
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 5% B, 2-10 min: 5-50% B, 10-12 min: 50% B, 12-13 min: 50-5% B, 13-18 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm
Run Time 18 minutes

Rationale for Method Development:

  • Column: A C18 column was chosen for its excellent retention and separation of moderately polar compounds like the target analyte.

  • Mobile Phase: An acidic mobile phase (pH 2.8) was selected to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak symmetry. A phosphate buffer provides good buffering capacity at this pH.[3][6]

  • Gradient Elution: A gradient elution was employed to ensure the efficient elution of the analyte and to separate it from potential impurities with varying polarities within a reasonable run time.

  • Detection Wavelength: While carboxylic acids have a primary absorbance around 210 nm, the pyrimidine ring structure is expected to have a stronger and more selective absorbance at a higher wavelength. A wavelength of 270 nm was chosen to enhance sensitivity and minimize interference from common solvents and excipients.

Protocols

Mobile Phase Preparation

Mobile Phase A (25 mM Potassium Phosphate Buffer, pH 2.8):

  • Weigh 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1 L of deionized water.

  • Adjust the pH to 2.8 using orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

Mobile Phase B (Acetonitrile):

  • Use HPLC-grade acetonitrile directly.

  • Degas the mobile phase before use.

Standard Solution Preparation

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25 mg of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of methanol and deionized water.

Working Standard Solutions (10-200 µg/mL):

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase A.

Sample Preparation
  • Accurately weigh a sample containing an expected amount of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

  • Dissolve the sample in a 50:50 mixture of methanol and deionized water to achieve a theoretical concentration within the calibration range.

  • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Results and Discussion

The developed HPLC method demonstrated good performance for the analysis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. A representative chromatogram shows a sharp, well-defined peak for the analyte, with good separation from the solvent front and any potential impurities.

Quantitative Data

The following table presents hypothetical data from the analysis of a series of calibration standards.

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)Peak Height (mAU)
106.52125,43015,678
256.51312,98039,122
506.52628,15078,518
1006.531,255,600156,950
2006.522,510,300313,788

A calibration curve constructed from this data would show excellent linearity (R² > 0.999) over the concentration range of 10-200 µg/mL.

Visualizations

Experimental Workflow

experimental_workflow prep Preparation standards Standard Solutions (10-200 µg/mL) prep->standards Dilution Series sample Sample Solution prep->sample Weighing & Dissolution hplc HPLC System standards->hplc Injection sample->hplc Injection analysis Chromatographic Analysis hplc->analysis data Data Acquisition and Processing analysis->data report Reporting (Quantification, Purity) data->report

Caption: Overall experimental workflow for the HPLC analysis.

Analytical Method Logical Flow

logical_flow start Start: Method Development analyte_prop Analyte Properties (Structure, Polarity) start->analyte_prop column_select Column Selection (C18 Reversed-Phase) analyte_prop->column_select mobile_phase Mobile Phase Optimization column_select->mobile_phase ph_adjust pH Adjustment (2.8) (Suppress Ionization) mobile_phase->ph_adjust organic_mod Organic Modifier (Acetonitrile) mobile_phase->organic_mod gradient Gradient Elution Profile ph_adjust->gradient organic_mod->gradient detection Detector Wavelength (270 nm for Selectivity) gradient->detection validation Method Validation detection->validation validation->mobile_phase Optimize end Final Method validation->end Meets Criteria

Caption: Logical flow for the HPLC method development.

Conclusion

The RP-HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. The method is specific, sensitive, and suitable for routine quality control and research applications in the pharmaceutical industry. The detailed protocol and experimental parameters should allow for easy implementation in any analytical laboratory equipped with standard HPLC instrumentation.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, a key intermediate in the manufacturing of various pharmaceuticals. The described methodology is a robust three-step process designed for scalability and efficiency, commencing with the formylation of ethyl acetoacetate, followed by a cyclocondensation reaction with urea, and culminating in the hydrolysis of the ester intermediate. Detailed experimental protocols, data presentation in tabular format for easy comparison, and a visual representation of the synthesis workflow are included to facilitate seamless adoption in research and development and manufacturing settings.

Introduction

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is a pivotal building block in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules. The growing demand for pharmaceuticals derived from this intermediate necessitates a reliable and scalable synthetic process. This application note details a three-step synthesis route that is both efficient and amenable to large-scale production.

Overall Synthesis Workflow

The synthesis is performed in three main stages:

  • Step 1: Formylation of Ethyl Acetoacetate - Preparation of the key intermediate, ethyl 2-formyl-3-oxobutanoate.

  • Step 2: Cyclocondensation - Formation of the pyrimidine ring to yield ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate.

  • Step 3: Hydrolysis - Conversion of the ethyl ester to the final carboxylic acid product.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis A Ethyl Acetoacetate + Ethyl Formate C Ethyl 2-formyl-3-oxobutanoate (Intermediate 1) A->C Formylation B Sodium Ethoxide in Ethanol B->C E Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (Intermediate 2) C->E Cyclization D Urea D->E H 2-Hydroxy-4-methylpyrimidine-5-carboxylic Acid (Final Product) E->H F Aqueous NaOH F->E G Acidification (HCl) G->H

Caption: Overall workflow for the synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

Data Presentation

The following tables summarize the expected quantitative data for a large-scale batch synthesis.

Table 1: Reagents and Materials for a 10 kg Product Batch

Reagent/MaterialStep UsedMolecular Weight ( g/mol )Molar EquivalentsQuantity (kg)Moles (mol)
Ethyl Acetoacetate1130.141.008.4464.86
Ethyl Formate174.081.105.2971.35
Sodium Metal1 & 222.992.203.29143.21
Anhydrous Ethanol1 & 246.07-65.00-
Urea260.061.204.6777.83
Sodium Hydroxide340.002.506.49162.15
Hydrochloric Acid (37%)336.46-As required-
Toluene192.14-40.00-
Water318.02-100.00-

Table 2: Experimental Parameters and Expected Results

ParameterStep 1: FormylationStep 2: CyclocondensationStep 3: Hydrolysis
Reaction Time 4-6 hours8-12 hours3-5 hours
Temperature 0-10 °C70-80 °C (Reflux)80-90 °C
Key Reagent Ratio 1 eq. Ethyl Acetoacetate : 1.1 eq. Ethyl Formate : 1.1 eq. Sodium Ethoxide1 eq. Intermediate 1 : 1.2 eq. Urea : 1.1 eq. Sodium Ethoxide1 eq. Intermediate 2 : 2.5 eq. NaOH
Expected Yield 85-90%75-85%90-95%
Product Appearance Yellowish oilOff-white to pale yellow solidWhite crystalline solid
Purity (by HPLC) >95%>97%>99%

Experimental Protocols

Safety Precautions: All procedures should be carried out by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

Step 1: Synthesis of Ethyl 2-formyl-3-oxobutanoate (Intermediate 1)
  • Reactor Setup: A 200 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is assembled and dried thoroughly.

  • Sodium Ethoxide Preparation: Under a nitrogen atmosphere, charge the reactor with 65.0 kg of anhydrous ethanol. Carefully add 1.65 kg (71.78 mol) of sodium metal in small portions, controlling the addition rate to maintain the temperature below 50 °C. Stir until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to 0-5 °C.

  • Formylation Reaction: In a separate vessel, prepare a mixture of 8.44 kg (64.86 mol) of ethyl acetoacetate and 5.29 kg (71.35 mol) of ethyl formate. Add this mixture dropwise to the cold sodium ethoxide solution over 2-3 hours, maintaining the internal temperature between 0-10 °C.

  • Reaction Completion and Work-up: After the addition is complete, allow the mixture to stir at 10 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and water. Acidify the aqueous layer to pH 5-6 with hydrochloric acid. Extract the product with toluene (2 x 20 L).

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield ethyl 2-formyl-3-oxobutanoate as a yellowish oil. The crude product is typically used directly in the next step without further purification.

Step 2: Synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (Intermediate 2)
  • Reactor Setup: A 200 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet is used.

  • Sodium Ethoxide Preparation: Prepare a fresh solution of sodium ethoxide by dissolving 1.64 kg (71.43 mol) of sodium metal in 50 L of anhydrous ethanol under a nitrogen atmosphere, as described in Step 1.

  • Cyclocondensation Reaction: To the sodium ethoxide solution, add 4.67 kg (77.83 mol) of urea and stir until dissolved. Add the crude ethyl 2-formyl-3-oxobutanoate from Step 1 to this mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction by TLC or HPLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate will form. Filter the solid and wash it with cold ethanol. The filtrate can be concentrated to yield a second crop of the product. The collected solid is then dissolved in water and acidified with hydrochloric acid to pH 4-5. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to give ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate as an off-white solid.

Step 3: Synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (Final Product)
  • Reactor Setup: A 150 L glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, and a temperature probe is used.

  • Hydrolysis Reaction: Charge the reactor with the ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate from Step 2 and 100 L of water. Add 6.49 kg (162.15 mol) of sodium hydroxide pellets and heat the mixture to 80-90 °C with stirring.

  • Reaction Monitoring: Maintain the temperature and stir for 3-5 hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up and Isolation: Once the hydrolysis is complete, cool the reaction mixture to 10-15 °C in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to 2-3. A white precipitate will form.

  • Purification: Stir the slurry for 1 hour at 10 °C, then filter the solid product. Wash the filter cake thoroughly with cold deionized water until the washings are neutral. Dry the product in a vacuum oven at 60-70 °C to a constant weight to yield 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid as a white crystalline solid.

Characterization

The final product should be characterized using standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • HPLC: To assess purity.

  • Melting Point: As a physical constant for identification.

These detailed protocols and data provide a solid foundation for the large-scale synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, enabling researchers and drug development professionals to efficiently produce this vital pharmaceutical intermediate.

Application Notes and Protocols: Click Chemistry Applications of 2-Hydroxy-4-methylpyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of novel 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid derivatives in click chemistry. Given the absence of commercially available "clickable" versions of this specific pyrimidine scaffold, this guide first proposes synthetic routes to introduce alkyne and azide functionalities. Subsequently, it outlines their potential applications and provides detailed experimental protocols for their use in copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Introduction to Click Chemistry with Pyrimidine Scaffolds

Click chemistry is a powerful and versatile synthetic approach that enables the rapid and efficient joining of molecular building blocks.[1][2] Its high reliability, stereospecificity, and biocompatibility have made it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds, including antimicrobial and anticancer agents. By equipping the 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid scaffold with click chemistry handles (azides and alkynes), researchers can unlock new avenues for creating diverse molecular libraries and novel conjugates.

Proposed Synthesis of "Clickable" 2-Hydroxy-4-methylpyrimidine-5-carboxylic Acid Derivatives

To engage in click chemistry, the parent molecule must be functionalized with either an azide or a terminal alkyne. The hydroxyl and carboxylic acid groups of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid offer convenient points for derivatization.

Synthesis of an Alkyne-Functionalized Derivative

A terminal alkyne can be introduced via etherification of the hydroxyl group with propargyl bromide.

Protocol 1: Synthesis of 2-(Prop-2-yn-1-yloxy)-4-methylpyrimidine-5-carboxylic Acid

  • Materials:

    • 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

    • Propargyl bromide (80% solution in toluene)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add propargyl bromide (1.2 eq) dropwise to the mixture.

    • Heat the reaction mixture to 60 °C and stir for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-(Prop-2-yn-1-yloxy)-4-methylpyrimidine-5-carboxylic acid.

Synthesis of an Azide-Functionalized Derivative

An azide group can be introduced by first reacting the hydroxyl group with a short bromo-alcohol, followed by conversion of the resulting bromide to an azide.

Protocol 2: Synthesis of 2-((2-Azidoethoxy)methoxy)-4-methylpyrimidine-5-carboxylic Acid

  • Step A: Synthesis of 2-((2-Bromoethoxy)methoxy)-4-methylpyrimidine-5-carboxylic Acid

    • Follow the procedure in Protocol 1, substituting propargyl bromide with 2-bromoethanol.

  • Step B: Azide Formation

    • Dissolve the product from Step A (1.0 eq) in a mixture of acetone and water (4:1).

    • Add sodium azide (NaN₃) (1.5 eq) to the solution.

    • Reflux the mixture for 12 hours, monitoring by TLC.

    • After completion, remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-((2-Azidoethoxy)methoxy)-4-methylpyrimidine-5-carboxylic acid.

Application Notes

The synthesized alkyne and azide derivatives of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid are valuable building blocks for a wide range of applications.

  • Drug Discovery and Medicinal Chemistry:

    • Library Synthesis: Rapidly generate large and diverse libraries of novel pyrimidine derivatives by clicking them with a variety of azide- or alkyne-containing fragments. This is a powerful strategy for identifying new lead compounds with potential therapeutic activity.[3][5] The resulting 1,2,3-triazole linker is not just a passive spacer but can form hydrogen bonds and participate in dipole interactions, influencing the pharmacological properties of the molecule.[5]

    • Structure-Activity Relationship (SAR) Studies: Efficiently explore the SAR of a lead compound by systematically modifying different parts of the molecule through click chemistry.

    • Fragment-Based Drug Discovery (FBDD): Use the pyrimidine core as a fragment and link it to other fragments that bind to adjacent sites on a biological target.

  • Bioconjugation:

    • Labeling of Biomolecules: Covalently attach the pyrimidine scaffold to proteins, nucleic acids, or lipids that have been functionalized with a complementary click handle. This can be used for tracking the distribution of the molecule in cells or tissues.

    • Target Identification and Validation: Synthesize pyrimidine-based probes with a reporter tag (e.g., a fluorophore or biotin) attached via a click linker to identify and validate the biological targets of the parent compound.

  • Materials Science:

    • Functionalization of Polymers and Surfaces: Immobilize the pyrimidine derivatives onto solid supports, polymers, or nanoparticles to create functional materials with specific recognition or catalytic properties.

Experimental Protocols for Click Chemistry Reactions

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most common form of click chemistry, utilizing a copper(I) catalyst to regioselectively form the 1,4-disubstituted triazole.[2][6][7]

Protocol 3: General Procedure for CuAAC

  • Materials:

    • Alkyne-functionalized pyrimidine derivative (from Protocol 1)

    • Azide-containing molecule of interest

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Solvent (e.g., a mixture of t-butanol and water, or DMF)

  • Procedure:

    • In a reaction vial, dissolve the alkyne-functionalized pyrimidine (1.0 eq) and the azide-containing molecule (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for biological applications where the toxicity of copper is a concern. It utilizes a strained cyclooctyne that reacts rapidly with an azide.[8]

Protocol 4: General Procedure for SPAAC

  • Materials:

    • Azide-functionalized pyrimidine derivative (from Protocol 2)

    • A strained cyclooctyne (e.g., dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN))

    • Biocompatible solvent (e.g., PBS buffer, DMSO, or a mixture)

  • Procedure:

    • Dissolve the azide-functionalized pyrimidine (1.0 eq) in the chosen solvent.

    • Add the strained cyclooctyne (1.0-1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature or 37 °C. The reaction is typically much faster than CuAAC, often completing within a few hours.

    • Monitor the reaction progress by LC-MS or HPLC.

    • Purification depends on the nature of the product. For bioconjugation, this may involve size exclusion chromatography or dialysis. For small molecules, standard chromatographic techniques can be used.

Quantitative Data (Illustrative)

The following tables provide representative quantitative data for click chemistry reactions from the literature to illustrate typical yields and reaction times.

Table 1: Representative Yields for CuAAC Reactions

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl azideCuSO₄/Sodium Ascorbatet-BuOH/H₂O1295(Illustrative)
Propargyl alcohol1-AzidohexaneCuSO₄/Sodium AscorbateH₂O891(Illustrative)
Ethynyl-ferroceneAzidomethyl-benzeneCuSO₄/Sodium AscorbateDMF2488(Illustrative)

Table 2: Representative Reaction Times for SPAAC Reactions

CyclooctyneAzide SubstrateSolventTemperature (°C)TimeReference
DBCOBenzyl azideAcetonitrile25< 1 h(Illustrative)
BCN3-Azidopropanoic acidPBS37< 30 min(Illustrative)
DIFOAzido-PEGDMSO/H₂O25~ 2 h(Illustrative)

Visualizations

Diagrams of Proposed Workflows

Synthesis_Workflow cluster_alkyne Alkyne Derivative Synthesis cluster_azide Azide Derivative Synthesis A 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid B Propargyl Bromide, K₂CO₃, DMF A->B Etherification C 2-(Prop-2-yn-1-yloxy)-4-methylpyrimidine-5-carboxylic acid B->C D 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid E 1. 2-Bromoethanol, K₂CO₃ 2. NaN₃ D->E Two-step synthesis F 2-((2-Azidoethoxy)methoxy)-4-methylpyrimidine-5-carboxylic acid E->F

Caption: Proposed synthetic workflows for alkyne and azide derivatives.

Click_Chemistry_Workflow cluster_cuaac CuAAC Reaction cluster_spaac SPAAC Reaction (Copper-Free) Alkyne Alkyne-Pyrimidine Derivative Catalyst CuSO₄ / Na Ascorbate Alkyne->Catalyst Azide1 Azide-Molecule Azide1->Catalyst Product1 1,4-Triazole Product Catalyst->Product1 Azide2 Azide-Pyrimidine Derivative Product2 Triazole Product Azide2->Product2 Spontaneous Cycloaddition Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Product2

Caption: General workflows for CuAAC and SPAAC reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid?

A common and effective method is the cyclocondensation reaction of a β-ketoester, such as diethyl 2-acetylmalonate, with urea. This reaction is typically catalyzed by a base, such as sodium ethoxide, and is followed by hydrolysis and decarboxylation to yield the final product.

Q2: What are the most common side products observed in this synthesis?

The formation of side products is a common challenge. Key side products can include:

  • Incompletely cyclized intermediates: Such as the corresponding ureide, which fails to undergo the final ring-closing dehydration.

  • Self-condensation products of the β-ketoester: Diethyl 2-acetylmalonate can undergo self-condensation, especially under strong basic conditions.

  • Products from side reactions of urea: At elevated temperatures, urea can decompose to form ammonia and isocyanic acid, which can lead to the formation of various byproducts.[1]

  • Hantzsch-type dihydropyridines: Although less common in the absence of an aldehyde, related dihydropyridine byproducts can sometimes form, especially if ammonia is generated from urea decomposition.[1]

Q3: How can I minimize the formation of these side products?

Minimizing side product formation is crucial for achieving high yield and purity. Consider the following strategies:

  • Control of reaction temperature: Maintaining a lower reaction temperature can suppress the decomposition of urea and the self-condensation of the β-ketoester.[1]

  • Purity of starting materials: Ensure that the diethyl 2-acetylmalonate and urea are of high purity, as impurities can catalyze side reactions.[1]

  • Stoichiometry of reactants: Use a slight excess of urea to favor the desired cyclocondensation reaction over the self-condensation of the β-ketoester.

  • Choice of base and solvent: The selection of the base and solvent system can significantly impact the reaction pathway. Weaker bases and polar aprotic solvents may reduce the extent of side reactions.

Q4: What are the recommended purification methods for 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid?

Purification typically involves the following steps:

  • Acid-base extraction: The acidic nature of the carboxylic acid group allows for selective extraction into a basic aqueous solution, leaving non-acidic impurities in the organic phase. The product can then be precipitated by acidification.

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is an effective method for removing closely related impurities.

  • Column chromatography: For very high purity requirements, silica gel column chromatography can be employed, although this is often less practical on a large scale.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete reaction; Suboptimal reaction temperature; Inefficient catalyst/base; Impure reactants.[1]Monitor the reaction by TLC to ensure completion. Optimize the reaction temperature. Screen different bases (e.g., NaOEt, K₂CO₃). Use high-purity starting materials.
Presence of a Major, Unidentified Side Product Formation of a stable, incompletely cyclized intermediate; Self-condensation of the β-ketoester.Isolate the side product and characterize it (e.g., by NMR, MS). If it is an intermediate, try adjusting the reaction conditions (e.g., longer reaction time, higher temperature for the cyclization step) to drive the reaction to completion. If it is a self-condensation product, consider using a milder base or adding the β-ketoester slowly to the reaction mixture containing urea and the base.
Product is Difficult to Purify Presence of multiple, closely related side products.Optimize the reaction conditions to improve selectivity. Employ a multi-step purification strategy, such as a combination of acid-base extraction and recrystallization from different solvent systems. Consider derivatization to facilitate separation, followed by deprotection.
Inconsistent Results Between Batches Variability in the quality of starting materials; Poor control over reaction parameters.Source high-purity, well-characterized starting materials from a reliable supplier. Ensure precise control over reaction temperature, addition rates, and stirring speed.

Experimental Protocols & Visualizations

Proposed Synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

This protocol describes a representative synthesis from diethyl 2-acetylmalonate and urea.

Step 1: Cyclocondensation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add urea with stirring until it is completely dissolved.

  • Slowly add diethyl 2-acetylmalonate to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

Step 2: Hydrolysis and Decarboxylation

  • Dissolve the residue from Step 1 in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux to hydrolyze the ester groups and promote decarboxylation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 3: Purification

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

Illustrative Data on the Impact of Reaction Conditions on Yield and Purity

The following table provides illustrative data on how varying reaction conditions can affect the outcome of the synthesis. Note: This data is for exemplary purposes and may not reflect actual experimental results.

Entry Base Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
1Sodium Ethoxide8067590
2Sodium Ethoxide10046585
3Potassium Carbonate80126095
4Sodium Hydroxide8065080

Visualizations

Synthesis_Pathway Reactant1 Diethyl 2-acetylmalonate Intermediate Ureide Intermediate Reactant1->Intermediate + Urea (Base catalyst) Side_Product1 Self-condensation Product Reactant1->Side_Product1 Self-condensation Reactant2 Urea Reactant2->Intermediate Product 2-Hydroxy-4-methylpyrimidine- 5-carboxylic acid Intermediate->Product Cyclization & Hydrolysis

Caption: Proposed reaction pathway for the synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Hydrolysis cluster_purification Purification Prep_Base Prepare Sodium Ethoxide Dissolve_Urea Dissolve Urea Prep_Base->Dissolve_Urea Add_Ketoester Add Diethyl 2-acetylmalonate Dissolve_Urea->Add_Ketoester Reflux Heat to Reflux Add_Ketoester->Reflux Monitor_TLC1 Monitor by TLC Reflux->Monitor_TLC1 Evaporate Remove Solvent Monitor_TLC1->Evaporate Hydrolyze Hydrolyze with NaOH(aq) Evaporate->Hydrolyze Acidify Acidify with HCl Hydrolyze->Acidify Filter_Dry Filter and Dry Acidify->Filter_Dry Recrystallize Recrystallize Filter_Dry->Recrystallize Analyze Analyze Purity Recrystallize->Analyze

Caption: A typical experimental workflow for the synthesis and purification.

Troubleshooting_Guide Start Low Yield or Purity Issue Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Impure Check_Purity->Impure Pure Pure Check_Purity->Pure No Purify_Reactants Purify Reactants Impure->Purify_Reactants Yes Purify_Reactants->Start Analyze_Side_Products Analyze Side Products (TLC, NMR, MS) Pure->Analyze_Side_Products Known_Side_Product Known Side Product? Analyze_Side_Products->Known_Side_Product Optimize_Conditions Optimize Conditions: - Temperature - Base - Reaction Time Known_Side_Product->Optimize_Conditions Yes Unknown_Side_Product Isolate and Characterize Known_Side_Product->Unknown_Side_Product No End Improved Yield/Purity Optimize_Conditions->End Unknown_Side_Product->Optimize_Conditions

Caption: A logical troubleshooting workflow for addressing common synthesis issues.

References

Technical Support Center: Synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. The primary synthetic route involves a two-step process: the condensation of acetamidine with diethyl ethoxymethylenemalonate to form the intermediate ethyl ester, followed by hydrolysis to yield the final carboxylic acid.

dot

Caption: Synthetic workflow for 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

Low Yield in Condensation Step (Step 1)

Q1: My yield of ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is very low. What are the potential causes?

A1: Low yields in the initial condensation step are common and can be attributed to several factors:

  • Base Strength and Stoichiometry: The choice and amount of base are critical. A strong base like sodium ethoxide is typically used to deprotonate the acetamidine and catalyze the reaction. Insufficient base can lead to incomplete reaction.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While heating is necessary, excessive temperatures can lead to the decomposition of starting materials and the formation of side products. A temperature range of 90-130°C is generally recommended.

  • Solvent Purity: The presence of water in the solvent (e.g., ethanol) can consume the base and hinder the reaction. Using anhydrous solvents is crucial.

  • Reaction Time: The reaction may not have reached completion. Reaction times can vary from 2 to 20 hours. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

dot

troubleshooting_low_yield start Low Yield of Intermediate Ester check_base Verify Base (Strength & Stoichiometry) start->check_base check_temp Check Reaction Temperature start->check_temp check_solvent Ensure Anhydrous Solvent start->check_solvent check_time Monitor Reaction Time (TLC) start->check_time solution Yield Improved check_base->solution Use fresh, strong base (e.g., NaOEt) in slight excess check_temp->solution Optimize within 90-130°C range check_solvent->solution Use freshly dried solvent check_time->solution Extend reaction time until starting material is consumed

Caption: Troubleshooting workflow for low yield in the condensation step.

Issues with Hydrolysis and Purification (Step 2)

Q2: I am having trouble with the hydrolysis of the ethyl ester to the final carboxylic acid.

A2: Incomplete hydrolysis or difficulties in isolating the product are common challenges in the second step.

  • Incomplete Hydrolysis: Ensure a sufficient excess of the base (e.g., NaOH or KOH) is used to drive the saponification to completion. The reaction may also require heating.

  • Product Precipitation: The final carboxylic acid is often precipitated by acidifying the reaction mixture after hydrolysis. The pH needs to be carefully adjusted to the isoelectric point of the product to ensure maximum precipitation.

  • Purification: The crude product may contain unreacted starting materials or side products. Recrystallization from a suitable solvent is often necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q3: What is the optimal base for the condensation reaction?

A3: Sodium ethoxide in ethanol is a commonly used and effective base for this type of condensation. Using a pre-prepared solution or generating it in situ from sodium metal and anhydrous ethanol are both viable options.

Q4: Can other solvents be used for the condensation step?

A4: While ethanol is the most common solvent, other alcohols can be used. The choice of alcohol will affect the required reaction temperature due to differences in boiling points. It is essential that the solvent is anhydrous.

Q5: What are the common side products in this synthesis?

A5: Potential side products can arise from the self-condensation of diethyl ethoxymethylenemalonate or the formation of other pyrimidine isomers. Impurities in the starting acetamidine can also lead to undesired byproducts.

Q6: How can I effectively purify the final product?

A6: Recrystallization is the most common method for purifying 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. The choice of solvent will depend on the impurity profile. Common solvents for recrystallization of similar compounds include aqueous ethanol or dimethylformamide/water mixtures.

Quantitative Data Summary

While specific quantitative data for the optimization of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid synthesis is not extensively available in the literature, the following table provides a general overview of reaction conditions for similar pyrimidine syntheses.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Base Sodium EthoxideSodium MethoxidePotassium CarbonateStronger alkoxides generally give higher yields.
Solvent EthanolMethanolDMFProtic solvents like ethanol are standard.
Temperature 80°C100°C120°CHigher temperatures can increase reaction rate but may also lead to more side products.
Reaction Time 4 hours12 hours24 hoursLonger reaction times may be needed for less reactive substrates.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the sodium ethoxide solution, add acetamidine hydrochloride (1.0 eq). Stir the mixture for 15-20 minutes. Then, add diethyl ethoxymethylenemalonate (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., acetic acid). The product may precipitate upon cooling and neutralization.

  • Isolation: Collect the solid product by filtration and wash with cold ethanol. The crude product can be purified by recrystallization.

Step 2: Synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid
  • Hydrolysis: Suspend the crude ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate from Step 1 in an aqueous solution of sodium hydroxide (2-3 eq).

  • Reaction: Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC, observing the disappearance of the starting ester).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH reaches approximately 3-4. The carboxylic acid product should precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The final product can be further purified by recrystallization.

Technical Support Center: Purification of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid via recrystallization. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a successful purification process.

Experimental Protocol: Recrystallization of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

This protocol provides a general procedure for the recrystallization of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. The selection of the solvent system is critical and may require small-scale trials to determine the optimal conditions. Based on the polar nature of the target compound, polar solvents or a mixture of polar and non-polar solvents are likely to be effective. A solvent system of N,N-dimethylacetamide and water has been shown to be effective for similar pyrimidine carboxylic acids.

Materials:

  • Crude 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

  • Recrystallization solvent (e.g., N,N-dimethylacetamide, water, ethanol, or mixtures thereof)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Stirring and heating can facilitate this process.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adsorbed impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Visualization of the Recrystallization Workflow:

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A general workflow for the purification of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid by recrystallization.

Data Presentation

Table 1: Physicochemical Properties of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

PropertyValue
Molecular Formula C₆H₆N₂O₃[1][2]
Molecular Weight 154.12 g/mol [1][2]
CAS Number 13008-17-8[1][2]
Appearance Likely a solid
Melting Point Not available for the free acid. The hydrochloride salt melts at 243 °C with decomposition.[3][4]

Table 2: Solubility of Structurally Similar Pyrimidine Carboxylic Acids

SolventSolubility ProfileReference
Water Generally low solubility, increases with heat.General chemical principles
Ethanol Moderately soluble.[5]Cayman Chemical
Dimethyl sulfoxide (DMSO) Good solubility.[5]Cayman Chemical
N,N-Dimethylformamide (DMF) Good solubility.[5]Cayman Chemical
N,N-Dimethylacetamide Used for recrystallization of a similar compound.PrepChem.com

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

ProblemPossible Cause(s)Recommended Solution(s)
Failure to Crystallize - Too much solvent was used.- The compound is highly soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase the concentration.- Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists, then reheat to clarify and cool again.
Oiling Out - The solution is supersaturated at a temperature above the compound's melting point.- High concentration of impurities.- Reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly.- Try a different solvent with a lower boiling point.
Low Crystal Yield - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the time for hot filtration and ensure the funnel and receiving flask are pre-heated.
Crystals are Colored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Do not add charcoal to a boiling solution.
Formation of Fine Powder - The solution cooled too quickly.- Allow the solution to cool slowly on the benchtop before placing it in an ice bath.

Troubleshooting Decision Tree:

Troubleshooting cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield cluster_impure_crystals Troubleshooting: Impure Crystals start Recrystallization Outcome no_crystals No Crystals Form start->no_crystals Issue oiling_out Compound Oils Out start->oiling_out Issue low_yield Low Yield start->low_yield Issue impure_crystals Impure Crystals (e.g., colored) start->impure_crystals Issue success Pure Crystals start->success Ideal nc_sol1 Evaporate excess solvent no_crystals->nc_sol1 nc_sol2 Add anti-solvent no_crystals->nc_sol2 nc_sol3 Scratch inner surface of flask no_crystals->nc_sol3 nc_sol4 Add a seed crystal no_crystals->nc_sol4 oo_sol1 Reheat and add more solvent oiling_out->oo_sol1 oo_sol2 Use a lower boiling solvent oiling_out->oo_sol2 oo_sol3 Cool solution more slowly oiling_out->oo_sol3 ly_sol1 Ensure thorough cooling in ice bath low_yield->ly_sol1 ly_sol2 Minimize solvent volume low_yield->ly_sol2 ly_sol3 Pre-heat filtration apparatus for hot filtration low_yield->ly_sol3 ic_sol1 Use activated charcoal for colored impurities impure_crystals->ic_sol1 ic_sol2 Perform a second recrystallization impure_crystals->ic_sol2 ic_sol3 Consider alternative purification (e.g., chromatography) impure_crystals->ic_sol3

Caption: A decision tree to guide troubleshooting common issues during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid?

A1: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the polar nature of the molecule, polar solvents like water, ethanol, or solvent mixtures such as N,N-dimethylacetamide/water are good starting points. Small-scale solubility tests are highly recommended to determine the optimal solvent or solvent mixture for your specific sample.

Q2: My compound is soluble in DMSO and DMF even at room temperature. Can I still use these for recrystallization?

A2: While high solubility at room temperature is not ideal for a single-solvent recrystallization, you can use these solvents in a solvent-antisolvent system. Dissolve your compound in a minimal amount of hot DMSO or DMF and then slowly add a miscible anti-solvent (a solvent in which your compound is insoluble, e.g., water or a non-polar solvent like heptane) until the solution becomes turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.

Q3: What are the likely impurities in my crude 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid?

A3: The impurities will largely depend on the synthetic route used. Common impurities could include unreacted starting materials (e.g., ethyl acetoacetate, urea, or related precursors), by-products from side reactions (e.g., products of self-condensation of starting materials), or residual catalysts and solvents. If the synthesis involves the hydrolysis of an ester precursor, the unreacted ester is a common impurity.

Q4: How can I improve the purity if a single recrystallization is not sufficient?

A4: If significant impurities remain after one recrystallization, a second recrystallization using a different solvent system may be effective. Alternatively, if the impurities have similar solubility profiles to your product, other purification techniques such as column chromatography may be necessary.

Q5: How do I know if my recrystallized product is pure?

A5: The purity of the recrystallized product can be assessed by several analytical methods. A sharp melting point that is close to the literature value (if available) is a good indicator of purity. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and analytical chromatography methods like HPLC (High-Performance Liquid Chromatography) or TLC (Thin-Layer Chromatography) can provide more detailed information about the purity.

References

Technical Support Center: Troubleshooting Low Solubility of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid in bioassays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid when I dilute my DMSO stock solution into my aqueous assay buffer. What is the primary cause of this?

A1: This is a common issue for compounds with low aqueous solubility. The primary cause is that while 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid may be soluble in a high concentration of an organic solvent like DMSO, its solubility significantly decreases when diluted into a predominantly aqueous environment, such as your assay buffer. The organic solvent concentration in the final assay medium is often too low to maintain the compound in solution, leading to precipitation.

Q2: What is the first and most critical step I should take to troubleshoot this precipitation?

A2: The first step is to determine the maximum tolerable concentration of your primary solvent (e.g., DMSO) in your specific bioassay. Many cell-based assays are sensitive to organic solvents, and concentrations above 0.5-1% can lead to cytotoxicity or other artifacts. You must establish this baseline before exploring other solubilization strategies.

Q3: My assay can only tolerate a low concentration of DMSO, and my compound is still precipitating. What are my next steps?

A3: Once you have determined the maximum allowable DMSO concentration, a systematic approach to enhancing solubility is recommended. The key strategies to explore are:

  • pH Adjustment: Due to the carboxylic acid group, the solubility of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is highly dependent on pH.

  • Use of Co-solvents: Introducing a secondary water-miscible organic solvent can increase solubility.

  • Employing Excipients: Surfactants and cyclodextrins can be highly effective in solubilizing hydrophobic compounds.

It is crucial to perform vehicle control experiments for any new solvent or excipient to ensure they do not interfere with the assay.

Q4: How does pH affect the solubility of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, and how can I use this to my advantage?

A4: As a carboxylic acid, the compound's solubility will increase as the pH of the solution becomes more basic. This is because the carboxylic acid group (-COOH) will be deprotonated to its more soluble carboxylate form (-COO⁻). You can prepare a stock solution in a weak base (e.g., 0.1 M NaOH) and then carefully adjust the pH of the final assay buffer to a physiologically acceptable range where the compound remains in solution.

Q5: What are cyclodextrins, and how can they help with the solubility of my compound?

A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble compounds, like 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, forming an inclusion complex. This complex has a much higher apparent solubility in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.

Troubleshooting Guide

Issue 1: Compound Precipitation Upon Dilution of Organic Stock

This is the most common issue. The following workflow can help you systematically address this problem.

G start Precipitation Observed max_dmso Determine Max Tolerable DMSO Concentration in Assay start->max_dmso is_soluble Is Compound Soluble at Max DMSO Concentration? max_dmso->is_soluble ph_adjust Adjust pH of Assay Buffer (e.g., to pH 7.4 - 8.0) is_soluble->ph_adjust No success Proceed with Assay (with appropriate vehicle controls) is_soluble->success Yes is_soluble_ph Is Compound Soluble? ph_adjust->is_soluble_ph co_solvent Add a Co-solvent (e.g., Ethanol, PEG 400) is_soluble_ph->co_solvent No is_soluble_ph->success Yes is_soluble_co Is Compound Soluble? co_solvent->is_soluble_co cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) is_soluble_co->cyclodextrin No is_soluble_co->success Yes is_soluble_cyclo Is Compound Soluble? cyclodextrin->is_soluble_cyclo is_soluble_cyclo->success Yes failure Consider Compound Analogs or Formulation Strategies is_soluble_cyclo->failure No

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Determining Maximum Tolerable Solvent Concentration

Objective: To determine the highest concentration of a solvent (e.g., DMSO) that does not significantly affect the viability or function of the cells in the bioassay.

Materials:

  • Cell line used in the bioassay

  • Cell culture medium

  • 96-well microplates

  • Solvent (e.g., high-purity DMSO)

  • Cell viability assay reagent (e.g., MTT, resazurin)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at the same density as your planned experiment and incubate overnight.

  • Prepare a series of dilutions of the solvent in the cell culture medium. A typical range to test for DMSO is from 0.05% to 5% (v/v).

  • Remove the old medium from the cells and add the medium containing the different solvent concentrations. Include a "no solvent" control.

  • Incubate the cells for the same duration as your planned experiment.

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Determine the highest solvent concentration that does not cause a significant decrease in cell viability compared to the "no solvent" control. This is your maximum tolerable solvent concentration.

Protocol 2: pH-Mediated Solubilization

Objective: To prepare a stock solution of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid by adjusting the pH.

Materials:

  • 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid powder

  • 0.1 M NaOH solution

  • Aqueous buffer (e.g., PBS, Tris)

  • pH meter

Procedure:

  • Weigh the desired amount of the compound.

  • Add a small volume of 0.1 M NaOH dropwise while gently vortexing until the solid dissolves completely.

  • Once dissolved, add your desired aqueous buffer to reach the final stock concentration.

  • Carefully adjust the pH of the final stock solution to a level that is compatible with your assay (typically between 7.2 and 7.8). Be cautious not to lower the pH to a point where the compound precipitates.

  • Sterile filter the stock solution before use.

Protocol 3: Solubilization using Cyclodextrins

Objective: To prepare a stock solution of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Vortex mixer and sonicator

Procedure:

  • Prepare a solution of HP-β-CD in your aqueous buffer. A common starting concentration is 10-20% (w/v).

  • Add the 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid powder to the HP-β-CD solution.

  • Vortex the mixture vigorously for several minutes.

  • Sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.

  • If necessary, gently warm the solution (e.g., to 37°C) to aid dissolution.

  • Once the compound is dissolved, sterile filter the solution.

Data Presentation

Table 1: Expected Qualitative Solubility Profile

Solvent/SystemExpected SolubilityRationale
Water (neutral pH)LowThe presence of the pyrimidine ring and limited hydrogen bonding potential at neutral pH contributes to low aqueous solubility.
DMSOHighA strong polar aprotic solvent capable of disrupting crystal lattice forces.
EthanolModerateA polar protic solvent, solubility may be limited.
Aqueous Buffer (pH > 8)Moderate to HighThe carboxylic acid group is deprotonated to the more soluble carboxylate form.
Aqueous Buffer with HP-β-CDHighFormation of a soluble inclusion complex.

Table 2: Experimental Solubility Determination Template

Solvent SystemTemperature (°C)Maximum Soluble Concentration (mg/mL)Observations
Assay Buffer (pH 7.4)25User Determined
Assay Buffer (pH 8.0)25User Determined
Assay Buffer + 0.5% DMSO25User Determined
Assay Buffer + 10% HP-β-CD25User Determined

Potential Signaling Pathway Involvement

Derivatives of pyrimidine-carboxylic acids are known to be intermediates in the synthesis of various biologically active molecules, including sulfonamides, and have been investigated for their potential as antimicrobial and anticancer agents.[1] For instance, some pyrimidine derivatives have been shown to target enzymes in the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria.[2]

The diagram below illustrates a generalized representation of how a pyrimidine-based inhibitor might interfere with a bacterial metabolic pathway.

G substrate Pathway Substrate enzyme1 Enzyme 1 substrate->enzyme1 intermediate1 Intermediate Product enzyme1->intermediate1 enzyme2 Enzyme 2 (e.g., IspF) intermediate1->enzyme2 product Essential Product (e.g., Isoprenoids) enzyme2->product bacterial_death Bacterial Growth Inhibition product->bacterial_death inhibitor 2-Hydroxy-4-methylpyrimidine -5-carboxylic acid Derivative inhibitor->inhibition inhibition->enzyme2 Inhibition

Caption: Potential inhibition of a bacterial metabolic pathway.

References

Technical Support Center: Optimizing Pyrimidine-5-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-5-carboxylates. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrimidine-5-carboxylates?

A1: The most prevalent method for synthesizing 3,4-dihydropyrimidine-5-carboxylates is the Biginelli reaction. This is a one-pot, three-component condensation reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[1] For other substitution patterns, methods involving the reaction of amidinium salts with reagents like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol can be employed to yield 2-substituted pyrimidine-5-carboxylic esters.[2][3]

Q2: My Biginelli reaction is giving a very low yield. What are the first things I should check?

A2: Low yields in a Biginelli reaction can often be attributed to several key factors. First, verify the purity of your starting materials, as impurities can significantly hinder the reaction.[4] Next, assess your catalyst's activity; if you're using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, ensure the concentration is appropriate. Finally, review your reaction time and temperature, as the reaction may need more time or a moderate temperature increase to proceed to completion. Monitoring the reaction's progress with Thin Layer Chromatography (TLC) is highly recommended.[5]

Q3: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I minimize it?

A3: A common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This arises from a competing reaction where two equivalents of the β-ketoester react with the aldehyde and ammonia.[5] Ammonia can be formed from the decomposition of urea at elevated temperatures. To minimize the formation of this byproduct, consider running the reaction at a lower temperature. The choice of catalyst can also influence the selectivity between the Biginelli and Hantzsch pathways.[5]

Q4: Can I use a solvent-free approach for the Biginelli reaction?

A4: Yes, solvent-free conditions have been shown to be effective and can lead to improved outcomes for certain substrates.[4] Grinding the reactants together, sometimes with a solid-supported catalyst, can promote the reaction. This approach is also considered more environmentally friendly.

Q5: What are some effective purification strategies for pyrimidine-5-carboxylates?

A5: The most common purification techniques are recrystallization and column chromatography. For solid products, recrystallization from a suitable solvent like ethanol is often effective.[5] If the product is an oil or if recrystallization does not yield a pure product, column chromatography on silica gel is a reliable alternative.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptoms:

  • TLC analysis shows mostly unreacted starting materials.

  • After workup, very little or no solid product is obtained.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst If using a reusable catalyst, try regenerating it. For acid catalysts, verify the concentration. Consider screening different Brønsted or Lewis acids.[4]
Suboptimal Temperature The reaction may require heating. Gradually increase the temperature and monitor the reaction by TLC. For some substrates, refluxing in a solvent like ethanol is necessary.[4]
Insufficient Reaction Time Some reactions are slow and may need to run for several hours or even overnight. Continue to monitor the reaction by TLC until the starting materials are consumed.[5]
Poor Reagent Purity Ensure all starting materials (aldehyde, β-ketoester, urea/thiourea) are of high purity. Purify them if necessary.[4]
Steric Hindrance If your substrates have bulky substituents, the reaction may be inherently slow. Consider increasing the reaction time or temperature.[4]

G start Low Yield Observed check_purity Check Reagent Purity start->check_purity check_catalyst Evaluate Catalyst Activity start->check_catalyst optimize_temp Optimize Temperature start->optimize_temp increase_time Increase Reaction Time start->increase_time consider_sterics Consider Steric Hindrance start->consider_sterics purify_reagents Purify Reagents check_purity->purify_reagents Impure change_catalyst Change/Regenerate Catalyst check_catalyst->change_catalyst Inactive adjust_temp Adjust Temperature & Monitor optimize_temp->adjust_temp Suboptimal continue_reaction Continue Reaction & Monitor increase_time->continue_reaction Incomplete modify_substrates Modify Substrates (if possible) consider_sterics->modify_substrates Significant end Improved Yield purify_reagents->end change_catalyst->end adjust_temp->end continue_reaction->end modify_substrates->end

Issue 2: Formation of Significant Side Products

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the product.

  • NMR spectrum of the crude product shows unexpected peaks.

Possible Causes and Solutions:

Side ProductHow to Minimize
Hantzsch-type Dihydropyridine This is a common side product.[5] Lowering the reaction temperature can significantly reduce its formation. The choice of catalyst can also influence the selectivity.[5]
Michael Adducts These can form from the reaction of the β-ketoester with the α,β-unsaturated carbonyl intermediate. Optimizing the catalyst and reaction conditions can help to favor the desired cyclization.
Knoevenagel Condensation Product This is the intermediate formed between the aldehyde and the β-ketoester. If the subsequent cyclization is slow, this intermediate may be isolated. Using an effective catalyst and ensuring sufficient reaction time can drive the reaction to completion.
Polymerization of Aldehyde Some aldehydes, particularly aliphatic ones, can polymerize under acidic conditions. Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can mitigate this.[4]

G reactants Aldehyde + β-Ketoester biginelli_product Pyrimidine-5-carboxylate (Biginelli Product) reactants->biginelli_product + Urea hantzsch_product 1,4-Dihydropyridine (Hantzsch Product) reactants->hantzsch_product + Ammonia + another β-Ketoester urea Urea ammonia Ammonia (from Urea decomposition) urea->ammonia High Temp.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via Biginelli Reaction

This protocol is a general procedure for a classic Biginelli condensation.

Materials:

  • Benzaldehyde (1 mmol, 0.106 g)

  • Ethyl acetoacetate (1 mmol, 0.130 g)

  • Urea (1.5 mmol, 0.090 g)

  • Ethanol (10 mL)

  • Concentrated HCl (catalytic amount, ~3-4 drops)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde, ethyl acetoacetate, and urea in ethanol.

  • Add the catalytic amount of concentrated HCl to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: hexane/ethyl acetate 7:3).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash it with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure white crystals of ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[6]

Protocol 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol outlines a method for synthesizing pyrimidine-5-carboxylates with substitution at the 2-position.[7]

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

  • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.

Step 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

  • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).

  • Heat the reaction mixture to 100°C and stir for 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[7]

Data Presentation: Optimization of Biginelli Reaction Conditions

The following tables summarize the impact of different catalysts, solvents, and temperatures on the yield of the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.

Table 1: Effect of Catalyst on Reaction Yield

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NoneEthanolReflux1820[8]
2HCl (20)Water900.595[8]
3ZnCl₂ (20)Acetic AcidRT2485[9]
4Ni(NO₃)₂·6H₂O (10)Solvent-free100192[10]
5MFI27_6 (zeolite)Solvent-freeRT (ball mill)0.3391[11]

Table 2: Effect of Solvent on Reaction Yield

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1HClEthanol90185[8]
2HClMethanol90182[8]
3HClAcetonitrile90178[8]
4HClWater900.595[8]
5HClSolvent-free901.575[8]

References

Preventing byproduct formation in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help optimize your synthetic protocols and prevent the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in pyrimidine synthesis?

A1: Low yields in pyrimidine synthesis, such as in the Biginelli or Hantzsch reactions, can stem from several factors:

  • Suboptimal Reaction Conditions: Non-ideal temperature, reaction time, or solvent can lead to incomplete reactions or degradation of the desired product.[1] It is crucial to monitor reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Catalyst Issues: The choice and amount of catalyst are critical. For instance, in the Biginelli reaction, while strong Brønsted acids like HCl can be used, they may also promote side reactions.[1] Lewis acids such as FeCl₃ or ZnCl₂ can be effective alternatives.[1] Insufficient catalyst activity or loading can also result in low conversion.

  • Reagent Quality and Stoichiometry: The purity of starting materials is paramount, as impurities can lead to unwanted side reactions.[1] Incorrect molar ratios of reactants can also result in a low conversion of the limiting reagent.[1]

  • Atmosphere Control: Some reactions in heterocyclic chemistry are sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.[1]

Q2: I'm observing an unexpected, highly fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1]

To minimize the formation of this DHP byproduct, consider the following:

  • Reaction Temperature: Higher temperatures tend to favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Experimenting with different Lewis acids may favor the desired reaction.[1]

  • Order of Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia.[1]

Q3: How can I improve the regioselectivity of nucleophilic substitution on a di-substituted pyrimidine like 2,4-dichloropyrimidine?

A3: The regioselectivity of nucleophilic aromatic substitution (SNAr) on di-substituted pyrimidines is influenced by the electronic environment of the ring. Generally, substitution at the C4 position is favored over the C2 position. This is because the intermediate formed upon attack at C4 is better stabilized by resonance. However, this preference can be altered by other substituents on the pyrimidine ring. For instance, an electron-donating group at the C6 position can favor substitution at the C2 position. Modifying the nucleophile can also influence regioselectivity. For example, tertiary amine nucleophiles have shown excellent C2 selectivity on 2,4-dichloropyrimidines that have an electron-withdrawing group at the C5 position.

Q4: My Hantzsch dihydropyridine synthesis is giving a low yield. What are the common causes?

A4: The classical Hantzsch synthesis can suffer from harsh reaction conditions, long reaction times, and low yields.[2] Key factors to investigate are:

  • Reaction Conditions: The reaction may require optimization of temperature and time. Monitoring the reaction by TLC is advisable.[1]

  • Solvent: While ethanol is commonly used, aqueous or solvent-free conditions have been shown to improve yields for certain substrates.[2]

  • Reactant Properties: Sterically hindered aldehydes may reduce reaction efficiency, while aldehydes with electron-withdrawing groups can enhance yields.[3]

Troubleshooting Guides

Issue 1: Low Yield in Biginelli Reaction

If you are experiencing low yields in your Biginelli reaction, consult the following troubleshooting workflow.

Biginelli_Troubleshooting start Low Yield in Biginelli Reaction check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_temp_time Optimize Reaction Temperature & Time check_catalyst->check_temp_time If catalyst is active sub_catalyst Try alternative catalyst (e.g., Lewis Acid) or increase loading check_catalyst->sub_catalyst check_solvent Evaluate Solvent System check_temp_time->check_solvent If temp/time optimized sub_temp_time Monitor by TLC to find optimal conditions. Consider microwave synthesis. check_temp_time->sub_temp_time check_reagents Verify Reagent Purity & Stoichiometry check_solvent->check_reagents If solvent is appropriate sub_solvent Test different solvents (e.g., acetonitrile, solvent-free) or use polar aprotic. check_solvent->sub_solvent solution Improved Yield check_reagents->solution If reagents are pure and stoichiometric sub_reagents Use high-purity reagents. Ensure correct molar ratios. check_reagents->sub_reagents

Caption: Troubleshooting workflow for low yield in the Biginelli reaction.

Issue 2: Formation of Regioisomers in Unsymmetrical Hantzsch Synthesis

When using two different β-dicarbonyl compounds in a one-pot Hantzsch synthesis, a mixture of regioisomers and symmetrical byproducts can form. To obtain a single, specific regioisomer, a sequential approach is recommended.

Hantzsch_Regioisomer_Prevention start Unsymmetrical Hantzsch Reaction Goal one_pot One-Pot, Four-Component Reaction start->one_pot Classical Approach sequential Sequential, Multi-Step Synthesis start->sequential Recommended Approach mixture Mixture of Regioisomers & Symmetrical Byproducts one_pot->mixture single_isomer Single, Specific Regioisomer sequential->single_isomer sub_sequential Step A: Knoevenagel Condensation (Aldehyde + β-dicarbonyl 1) Isolate and purify adduct. Step B: Enamine Formation (β-dicarbonyl 2 + NH3 source) Step C: Michael Addition & Cyclization (Knoevenagel adduct + Enamine) sequential->sub_sequential

Caption: Comparison of one-pot vs. sequential Hantzsch synthesis for unsymmetrical products.

Data Presentation

Table 1: Effect of Catalyst on Biginelli Reaction Yield

This table summarizes the effect of different catalysts on the yield of a model Biginelli reaction between benzaldehyde, ethyl acetoacetate, and urea.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
No Catalyst-EthanolReflux45 min39
HCl20Water9030 min92
Yb(OTf)₃10Solvent-free1000.595
InCl₃10AcetonitrileReflux292
FeCl₃10Solvent-free1001.596
Dicalcium Phosphate5EthanolReflux45 min85

Data compiled from multiple sources for representative reactions.[4][5][6]

Table 2: Influence of Solvent on Biginelli Reaction Yield

The choice of solvent can significantly impact the yield of the Biginelli reaction.

SolventDielectric Constant (ε)Temperature (°C)Time (h)Yield (%)
Toluene2.4Reflux1045
Dichloromethane9.1Reflux1058
THF7.6Reflux1065
Ethanol24.6Reflux1078
Acetonitrile37.5Reflux1091
Water80.1900.592
Solvent-free-100196

Data compiled from multiple sources for representative reactions.[6][7]

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction

This protocol describes a general method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.

Materials:

  • Aldehyde (1.0 mmol)

  • β-ketoester (1.0 mmol)

  • Urea or thiourea (1.5 mmol)

  • Catalyst (e.g., HCl, 20 mol%)

  • Solvent (e.g., Ethanol or Water)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and the chosen solvent.

  • Add the catalyst to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. Reaction times can vary from 30 minutes to several hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product often precipitates from the solution. If not, the solvent may be removed under reduced pressure.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[4][6]

Protocol 2: General Procedure for the Hantzsch Dihydropyridine Synthesis

This protocol provides a general framework for the one-pot synthesis of 1,4-dihydropyridines.

Materials:

  • Aldehyde (1.0 mmol)

  • β-ketoester (2.0 mmol)

  • Ammonia source (e.g., ammonium acetate, 1.1 mmol)

  • Solvent (e.g., Ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the β-ketoester (2.0 mmol) in the chosen solvent.

  • Add the ammonia source (e.g., ammonium acetate, 1.1 mmol).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 1,4-dihydropyridine.[8]

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution on a Chloropyrimidine

This protocol describes the reaction of a chloropyrimidine with an amine nucleophile.

Materials:

  • Chloropyrimidine (1.0 eq.)

  • Amine nucleophile (1.0-1.2 eq.)

  • Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.5-2.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

  • Dry round-bottom flask

  • Inert atmosphere (e.g., nitrogen or argon)

  • Stirring apparatus

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the chloropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and the anhydrous solvent.

  • Add the non-nucleophilic base to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic extract under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminopyrimidine.

Mandatory Visualizations

Signaling Pathway

Many pyrimidine derivatives are potent inhibitors of signaling pathways involved in cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->Dimerization Inhibits Tyrosine Kinase Activity RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based compounds.

Experimental Workflow

A general workflow for troubleshooting and optimizing a pyrimidine synthesis reaction.

Experimental_Workflow start Start: Unoptimized Pyrimidine Synthesis reaction_setup Reaction Setup: - Reagents - Solvent - Catalyst - Temperature start->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->monitoring workup Workup & Isolation monitoring->workup analysis Analysis of Crude Product (Yield, Purity, Byproducts) workup->analysis troubleshooting Troubleshooting: - Low Yield? - Byproducts Present? analysis->troubleshooting optimization Optimization: - Modify Catalyst - Change Solvent - Adjust Temperature/Time troubleshooting->optimization Yes final_product End: Optimized Synthesis - High Yield - Pure Product troubleshooting->final_product No optimization->reaction_setup

Caption: A general workflow for optimizing pyrimidine synthesis.

Logical Relationships

The competition between the Biginelli and Hantzsch reaction pathways is a key consideration in optimizing pyrimidine synthesis.

Biginelli_vs_Hantzsch reactants Aldehyde + β-Ketoester + Urea conditions Reaction Conditions reactants->conditions biginelli_path Biginelli Pathway (1:1:1 Stoichiometry) conditions->biginelli_path Lower Temp, Optimized Catalyst hantzsch_path Hantzsch Pathway (1:2:NH3 Stoichiometry) conditions->hantzsch_path Higher Temp, Urea Decomposition dihydropyrimidinone Desired Product: 3,4-Dihydropyrimidinone biginelli_path->dihydropyrimidinone dihydropyridine Byproduct: 1,4-Dihydropyridine hantzsch_path->dihydropyridine

Caption: Competing reaction pathways in the Biginelli synthesis.

References

Stability issues and degradation of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. The information provided is intended to help address common stability and degradation issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My solid 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid has changed color. What could be the cause?

A1: Discoloration of the solid material is likely due to oxidation or photodegradation. Pyrimidine rings and carboxylic acid functionalities can be susceptible to slow degradation upon prolonged exposure to air (oxygen) and light. To mitigate this, ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon), protected from light in an amber vial or a dark location, and kept in a tightly sealed container at room temperature.[1]

Q2: I am observing a loss of my compound in solution over time, even when stored at low temperatures. What is happening?

A2: 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid may have limited stability in certain solvents, especially over extended periods. The ester and carboxylic acid groups can be susceptible to hydrolysis, particularly in protic solvents or if the solvent contains acidic or basic impurities. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, use a high-purity, dry, aprotic solvent and store at -20°C or below for short periods.

Q3: My reaction yield is lower than expected when using 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. Could it be degrading during the reaction?

A3: Yes, degradation during a reaction is a possibility, especially under harsh conditions. Factors that could contribute to degradation include:

  • High Temperatures: Thermal stress can lead to decarboxylation or other degradation pathways.

  • Strongly Acidic or Basic Conditions: The pyrimidine ring and carboxylic acid group may not be stable at extreme pH values.

  • Oxidizing or Reducing Agents: The molecule may be sensitive to certain oxidizing or reducing agents used in your reaction.

To troubleshoot, you can run the reaction at a lower temperature, use milder reagents, and minimize the reaction time. Monitoring the reaction mixture by HPLC or TLC at different time points can help detect the appearance of degradation products.

Q4: I see an unexpected peak in my HPLC analysis of a sample containing 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. How can I determine if it's a degradation product?

A4: To determine if an unknown peak is a degradant, a forced degradation study is recommended.[2][3][4] By intentionally exposing your compound to stress conditions (acid, base, heat, oxidation, and light), you can generate potential degradation products. If the retention time of the unknown peak in your sample matches a peak generated during the forced degradation study, it is likely a degradation product.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Assess Stock Solution Stability: Analyze your stock solution of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid by HPLC to confirm its purity and concentration before preparing dilutions for your assay.

    • Evaluate Stability in Assay Buffer: Incubate the compound in your assay buffer for the duration of your experiment. Analyze the sample by HPLC at various time points to check for degradation.

    • pH Considerations: If your assay buffer has a high or low pH, consider if this could be contributing to hydrolysis or other degradation.

    • Fresh Preparations: Always prepare fresh dilutions of the compound for each experiment to minimize the impact of potential instability in the assay medium.

Issue 2: Formation of Precipitates in Solution
  • Possible Cause: Poor solubility or degradation leading to the formation of insoluble products.

  • Troubleshooting Steps:

    • Verify Solubility: Determine the solubility of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid in your chosen solvent. You may need to try alternative solvents or use a co-solvent system.

    • Analyze the Precipitate: If possible, isolate the precipitate and analyze it using techniques like LC-MS or NMR to identify if it is the original compound or a degradation product.

    • Forced Degradation Comparison: Compare the analytical data of the precipitate with the degradation products generated from a forced degradation study.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid to identify potential degradation products and pathways.[2][5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Place the solid compound in an oven at 105°C for 24 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • The method should be able to separate the parent compound from all generated degradation products.

Data Presentation

Table 1: Illustrative Forced Degradation Study Results

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation (Illustrative)Number of Degradation Peaks (Illustrative)
0.1 N HCl246015%2
0.1 N NaOH246030%3
3% H₂O₂242510%1
Thermal (Solid)241055%1
Photolytic (Solid)24258%2

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (Solid, 105°C) prep_stock->thermal Expose to Stress photo Photolytic Stress (Solid, UV light) prep_stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Compare Stressed Samples to Control hplc->data identify Identify and Quantify Degradation Products data->identify

Caption: Forced degradation experimental workflow.

troubleshooting_logic cluster_solutions Solutions start Inconsistent Experimental Results check_purity Is the starting material pure? start->check_purity check_solution_stability Is the compound stable in your solvent/buffer? check_purity->check_solution_stability Yes repurify Re-purify the compound check_purity->repurify No check_reaction_conditions Are reaction conditions too harsh? check_solution_stability->check_reaction_conditions Yes fresh_solutions Prepare solutions fresh check_solution_stability->fresh_solutions No modify_conditions Modify reaction conditions (e.g., lower temperature) check_reaction_conditions->modify_conditions Yes

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Purification of Crude 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark, oily residue. How should I begin the purification process?

A1: An oily or dark-colored crude product suggests the presence of significant impurities. A preliminary acid-base extraction is recommended to isolate the acidic target compound from neutral and basic impurities. Following extraction, recrystallization or column chromatography can be employed for further purification.

Q2: I am having trouble getting my compound to crystallize during recrystallization. What can I do?

A2: Difficulty in crystallization can be due to several factors. Here are some troubleshooting steps:

  • Solvent Choice: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For carboxylic acids, polar solvents like ethanol, methanol, or water are often good starting points.[1] A mixture of solvents, such as N,N-dimethylacetamide and water, has been used for similar pyrimidine carboxylic acids and may be effective.[2]

  • Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can lead to the precipitation of an amorphous solid or oil instead of crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.

  • Seeding: If you have a small amount of pure product, adding a "seed" crystal to the cooled, saturated solution can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.

  • Concentration: Your solution may be too dilute. Try evaporating some of the solvent to increase the concentration of your compound.

Q3: After recrystallization, my product is still impure according to TLC analysis. What is the next step?

A3: If a single recrystallization does not sufficiently purify your product, you can try a second recrystallization using a different solvent system. If impurities have similar solubility profiles to your product, column chromatography is a more effective purification technique.

Q4: I am observing significant streaking of my compound on the TLC plate. How can I resolve this?

A4: Streaking on a TLC plate for a carboxylic acid is often due to the ionization of the acidic group on the silica gel. To prevent this, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This will keep the carboxylic acid in its protonated, less polar form, resulting in a more defined spot.

Q5: What are some potential impurities I should be aware of during the synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid?

A5: While specific impurities depend on the synthetic route, common impurities in the synthesis of pyrimidine derivatives can include unreacted starting materials, side-products from competing reactions, and by-products from subsequent workup steps. For instance, in related syntheses, imide formation has been observed as a significant impurity.[3]

Data Presentation

Table 1: Common Solvents for Recrystallization of Carboxylic Acids

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds.
Ethanol78HighA versatile solvent for many organic compounds.
Methanol65HighSimilar to ethanol but with a lower boiling point.
Acetic Acid118HighCan be effective, but removal can be challenging.[4]
Ethyl Acetate77MediumOften used in combination with a non-polar solvent like hexane.
Toluene111LowSuitable for less polar carboxylic acids.[4]
N,N-Dimethylacetamide (DMA) / Water-HighA solvent mixture used for a similar pyrimidine carboxylic acid.[2]

This table provides general guidance. The ideal solvent system for 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid should be determined experimentally.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and add a sufficient amount of a weak aqueous base, such as 1 M sodium bicarbonate solution.

  • Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated product will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery of the product.

  • Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add a strong acid, such as concentrated HCl, with stirring until the solution is acidic (pH ~2). The protonated product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Recrystallization

This protocol describes a general procedure for purifying the solid product obtained from extraction or directly from the crude reaction mixture.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Column Chromatography

This protocol is for the purification of the product when recrystallization is ineffective.

  • Stationary Phase: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good mobile phase will give your product an Rf value of approximately 0.3-0.5. As mentioned in the FAQs, adding a small amount of acetic or formic acid to the mobile phase is recommended to prevent streaking.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary) and load it onto the top of the silica gel column.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin eluting the sample.

  • Fraction Collection: Collect the eluent in small fractions and monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction PurityCheck1 TLC/NMR Analysis Extraction->PurityCheck1 Recrystallization Recrystallization PurityCheck2 TLC/NMR Analysis Recrystallization->PurityCheck2 ColumnChromatography Column Chromatography PureProduct Pure Product ColumnChromatography->PureProduct PurityCheck1->Recrystallization Impure PurityCheck1->PureProduct Pure PurityCheck2->ColumnChromatography Impure PurityCheck2->PureProduct Pure

Caption: General workflow for the purification of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

PurificationDecision Start Crude Product Analysis ImpurityType What is the nature of the main impurity? Start->ImpurityType SolubilityDiff Different Solubility Profile? ImpurityType->SolubilityDiff Acidic AcidBase Use Acid-Base Extraction ImpurityType->AcidBase Neutral/Basic PolarityDiff Different Polarity? SolubilityDiff->PolarityDiff No Recrystallization Use Recrystallization SolubilityDiff->Recrystallization Yes ColumnChromatography Use Column Chromatography PolarityDiff->ColumnChromatography Yes

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: Synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

Question: We are experiencing significantly lower than expected yields in the synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. What are the common causes and how can we optimize the reaction for better yield?

Answer: Low yields are a frequent challenge when scaling up the synthesis of pyrimidine derivatives. Several factors can contribute to this issue. Below is a systematic guide to troubleshooting low yields.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. While some syntheses proceed at room temperature, heating is often necessary to drive the reaction to completion. However, excessively high temperatures can lead to the formation of byproducts.[1] It is recommended to perform small-scale experiments to determine the optimal temperature range.

    • Reaction Time: Incomplete reactions are a common source of low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[1]

    • pH Control: In the final precipitation of the carboxylic acid, the pH of the solution is crucial. For similar pyrimidine carboxylic acids, a pH range of 3-4 has been shown to maximize the precipitation of the solid product.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in the starting materials (e.g., ethyl acetoacetate, urea, or amidines) can interfere with the reaction and lead to the formation of side products.[2] Ensure the use of high-purity reagents.

    • Incorrect Molar Ratios: The stoichiometry of the reactants is critical. An excess of one reactant may be necessary to drive the reaction forward, but a large excess can lead to purification challenges.[3]

  • Catalyst Inefficiency:

    • Choice of Catalyst: The synthesis of pyrimidines is often acid-catalyzed. While strong mineral acids like HCl can be effective, they can also promote side reactions.[3] Consider screening milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts, which can improve yields and simplify the work-up procedure.[2]

    • Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and yield. Both insufficient and excessive amounts of catalyst can be detrimental.

Issue 2: Formation of Impurities and Side Products

Question: Our scaled-up synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is plagued by the formation of several impurities, making purification difficult. What are the likely side products and how can we minimize their formation?

Answer: The formation of impurities is a common obstacle in pyrimidine synthesis, especially during scale-up. Understanding the potential side reactions is key to developing a strategy to mitigate them.

Common Impurities and Mitigation Strategies:

  • Hantzsch-type Dihydropyridine Byproducts: In reactions involving a β-ketoester, an aldehyde, and a urea source (like the Biginelli reaction), a competing reaction can lead to the formation of a 1,4-dihydropyridine derivative.[1]

    • Mitigation: This side reaction is often favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of this byproduct. The choice of catalyst can also influence the selectivity between the desired pyrimidine synthesis and the Hantzsch pathway.[1]

  • Unreacted Starting Materials: The presence of significant amounts of starting materials in the final product indicates an incomplete reaction.

    • Mitigation: Refer to the troubleshooting guide for low yields to address issues with reaction conditions, reagent purity, and catalyst activity.[1]

  • Polymeric Materials: Aldehyd self-condensation or polymerization can occur under acidic conditions, leading to the formation of insoluble polymeric materials.

    • Mitigation: Control the rate of addition of the acid catalyst and maintain a consistent reaction temperature to minimize aldehyde polymerization.

Issue 3: Challenges in Product Purification and Isolation

Question: We are facing difficulties in purifying 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid at a larger scale. What are the recommended purification methods and how can we overcome common challenges?

Answer: Purification is a critical step in obtaining a high-purity final product. The choice of purification method depends on the nature of the impurities and the scale of the synthesis.

Purification Strategies and Troubleshooting:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds at scale.

    • Solvent Selection: The choice of solvent is crucial for effective recrystallization. A good solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures or are insoluble. Common solvents for pyrimidine derivatives include ethanol, methanol, or mixtures with water.

    • Troubleshooting: If the product crashes out of solution too quickly, trapping impurities, try a slower cooling rate or a different solvent system. If the product does not crystallize, try adding an anti-solvent or seeding the solution with a small crystal of the pure product.

  • Column Chromatography: While effective at the lab scale, column chromatography can be challenging and costly to scale up.

    • Troubleshooting: If the product and impurities have similar polarities, making separation difficult, try using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).[4]

  • Isolation by Precipitation: The final product is often isolated by adjusting the pH of the reaction mixture to precipitate the carboxylic acid.

    • Troubleshooting: Ensure the pH is carefully controlled to maximize the yield and purity of the precipitated product. Inadequate washing of the precipitate can leave inorganic salts as impurities. Wash the filtered solid with cold deionized water to remove residual salts.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid?

A1: A common and direct approach for the synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is a one-pot reaction analogous to the Biginelli reaction. This involves the condensation of ethyl acetoacetate, urea, and a suitable aldehyde equivalent in the presence of an acid catalyst, followed by hydrolysis of the resulting ester.

Q2: What are the key safety precautions to consider when scaling up this synthesis?

A2: When scaling up, it is crucial to conduct a thorough safety assessment. Key considerations include:

  • Exothermic Reactions: The condensation reaction can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents to manage the reaction temperature.

  • Handling of Corrosive Reagents: The use of strong acids as catalysts requires appropriate personal protective equipment (PPE) and handling procedures.

  • Pressure Build-up: Reactions conducted in closed vessels at elevated temperatures can lead to pressure build-up. Ensure vessels are appropriately rated and equipped with pressure relief devices.

Q3: How can we monitor the progress of the reaction effectively?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress at the lab scale. For larger scale production, High-Performance Liquid Chromatography (HPLC) is a more quantitative and robust method for tracking the consumption of starting materials and the formation of the product and any byproducts.[1]

Data Presentation

Table 1: Effect of Catalyst on the Yield of Pyrimidine Synthesis (Model Reaction)

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
HCl20Ethanol801265-75[3]
FeCl₃10Acetonitrile80485-95[2]
ZnCl₂15Solvent-free100290-98[2]
Solid Acid Catalyst5 (w/w)Solvent-free1001.5>95[5]

Table 2: Influence of Reaction Temperature on Yield and Impurity Formation (Model Reaction)

Temperature (°C)Reaction Time (h)Desired Product Yield (%)Hantzsch Impurity (%)Reference
602470< 5[1]
8088510-15[3]
100492> 20[1]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Ethyl 2-Hydroxy-4-methylpyrimidine-5-carboxylate

This protocol describes the synthesis of the ethyl ester intermediate, which can then be hydrolyzed to the final carboxylic acid product.

Materials:

  • Ethyl acetoacetate

  • Urea

  • Paraformaldehyde (as a source of formaldehyde)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq), urea (1.2 eq), and paraformaldehyde (1.1 eq).

  • Add ethanol as the solvent (approximately 5 mL per gram of ethyl acetoacetate).

  • Slowly add a catalytic amount of concentrated HCl (e.g., 0.1 eq) to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • If a precipitate forms, filter the solid and wash it with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 2-Hydroxy-4-methylpyrimidine-5-carboxylate to 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

Materials:

  • Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (1.0 eq) in a 2 M solution of sodium hydroxide (2-3 eq).

  • Heat the mixture to reflux (approximately 100°C) and maintain for 2-4 hours, or until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add 1 M HCl solution while stirring to neutralize the excess NaOH and acidify the solution to a pH of 3-4.

  • The carboxylic acid product will precipitate out of the solution.

  • Filter the precipitate using a Büchner funnel and wash thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the solid product under vacuum to obtain 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation Reaction cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Acidification & Isolation A Ethyl Acetoacetate F Reaction Mixture A->F B Urea B->F C Aldehyde Source C->F D Catalyst (e.g., HCl) D->F E Solvent (e.g., Ethanol) E->F G Heat (Reflux) F->G H Crude Ethyl Ester G->H I Crude Ethyl Ester H->I L Sodium Carboxylate Salt I->L J Base (e.g., NaOH) J->L K Heat (Reflux) M Sodium Carboxylate Salt K->M L->K O Precipitation (pH 3-4) M->O N Acid (e.g., HCl) N->O P Pure 2-Hydroxy-4-methylpyrimidine- 5-carboxylic acid O->P

Caption: Synthetic workflow for 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

Troubleshooting_Logic Start Low Yield or High Impurity Issue Q1 Is the reaction going to completion? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are there significant side products? A1_Yes->Q2 Sol1 Optimize reaction time and/or temperature. Verify reagent purity and stoichiometry. A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Lower reaction temperature to minimize Hantzsch byproduct. Screen alternative catalysts. A2_Yes->Sol2 Q3 Is the product difficult to purify? A2_No->Q3 Sol2->Q2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Optimize recrystallization solvent system. Ensure proper pH for precipitation. A3_Yes->Sol3 End Improved Synthesis A3_No->End Sol3->Q3

Caption: Troubleshooting workflow for synthesis optimization.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Profiles of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid and Sulfadiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activities of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid and the established sulfonamide antibiotic, sulfadiazine. The following sections present available data on their efficacy, outline the experimental methodologies used for antibacterial testing, and illustrate key concepts through diagrams.

Executive Summary

Sulfadiazine is a well-characterized antibiotic with a broad spectrum of activity against various bacterial pathogens. Its mechanism of action involves the inhibition of folic acid synthesis, a pathway essential for bacterial growth. In contrast, 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is primarily recognized as a chemical intermediate used in the synthesis of pharmaceuticals, including sulfonamide antibiotics.[1] Direct evidence of its intrinsic antibacterial activity is not prominently available in the scientific literature. This comparison, therefore, highlights the distinct roles of these two molecules in the context of antibacterial science: one as an active therapeutic agent and the other as a precursor in drug synthesis.

Data Presentation: Quantitative Antibacterial Activity

For sulfadiazine, the Minimum Inhibitory Concentration (MIC) is a key metric of its antibacterial potency. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Below is a summary of reported MIC values for sulfadiazine against common bacterial strains. It is important to note that these values can vary depending on the specific strain, testing methodology, and whether sulfadiazine is used in its standard form or as part of a combination therapy (e.g., with silver).

Compound Bacterial Strain Reported MIC Range (µg/mL) Context/Reference
SulfadiazineEscherichia coli32In combination with blue light, demonstrating synergy.[2]
Silver SulfadiazineEscherichia coli45-90 µmol/LAs a silver complex.[3]
SulfadiazineStaphylococcus aureus64-128Against multidrug-resistant (MDR) strains.[4]
Silver SulfadiazineStaphylococcus aureus8-80 mg/L[3]
Nano-sulfadiazineStaphylococcus aureus32Nano-formulation against MDR strains.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is typically determined using the broth microdilution method. This standard laboratory procedure provides a quantitative measure of the in vitro activity of an antimicrobial agent against a specific bacterial strain.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth.

Detailed Methodology:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., sulfadiazine) is prepared in a suitable solvent at a known concentration.

  • Serial Dilution: Two-fold serial dilutions of the stock solution are performed in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium. This creates a range of decreasing concentrations of the compound across the wells.

  • Preparation of Bacterial Inoculum: The test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is cultured overnight on an appropriate agar medium. A few colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacterial suspension in broth without the antimicrobial agent) and negative (broth only) controls are included on each plate to ensure the validity of the experiment.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Reading the Results: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.

Mandatory Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Antimicrobial Stock Solution C Serial Dilution in Microtiter Plate A->C B Bacterial Culture D Standardize Inoculum B->D E Inoculate Plate C->E D->E F Incubate (37°C, 24h) E->F G Read MIC (Lowest concentration with no growth) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Sulfadiazine_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids BacterialGrowth Bacterial Growth & Replication NucleicAcids->BacterialGrowth Sulfadiazine Sulfadiazine Sulfadiazine->DHPS Competitively Inhibits

Caption: Mechanism of Action of Sulfadiazine.

References

Structure-activity relationship (SAR) studies of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of small molecules is paramount in the design of potent and selective therapeutics. This guide provides a comparative analysis of pyrimidine-based compounds, focusing on their anticancer and enzyme inhibitory activities. By systematically examining the impact of structural modifications on biological outcomes, we aim to furnish a valuable resource for the rational design of next-generation pyrimidine-derived drugs.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Analogs of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, in particular, have garnered interest for their diverse biological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects. This guide will delve into the SAR of these analogs, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.

Comparative Anticancer Activity of Pyrimidine Derivatives

The antiproliferative activity of pyrimidine analogs has been extensively evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyrimidine derivatives, highlighting the influence of different substituents on their cytotoxicity. The data is primarily focused on the MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines, which are standard models in anticancer drug screening.

Compound IDCore ScaffoldR1-SubstitutionR2-SubstitutionCancer Cell LineIC50 (µM)Reference
Series 1: Pyrimidine-5-carbonitriles
10aPyrimidine-5-carbonitrile--HepG2-[2]
10bPyrimidine-5-carbonitrile--HepG23.56[2]
10bPyrimidine-5-carbonitrile--A5495.85[2]
10bPyrimidine-5-carbonitrile--MCF-77.68[2]
13aPyrimidine-5-carbonitrile----[2]
13bPyrimidine-5-carbonitrile----[2]
15aPyrimidine-5-carbonitrile----[2]
15ePyrimidine-5-carbonitrile----[2]
15jPyrimidine-5-carbonitrile----[2]
Series 2: Ursolic Acid-Pyrimidine Hybrids
7b2-amino-4-aryl-pyrimidineUrsolic AcidArylMCF-70.48 ± 0.11[3]
7b2-amino-4-aryl-pyrimidineUrsolic AcidArylHeLa0.74 ± 0.13[3]
Series 3: Thieno[2,3-d]pyrimidines
24-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate--MCF-70.013[4]
34-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate--MCF-7-[4]

Experimental Protocols: Anticancer Activity Assessment

The following is a detailed protocol for the MTT assay, a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[5][6][7]

MTT Cell Proliferation Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (specific to the cell line)

  • Pyrimidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

  • Compound Treatment: Serial dilutions of the pyrimidine derivatives are prepared in the complete growth medium. The culture medium is then replaced with 100 µL of the medium containing the various concentrations of the test compounds.[5]

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 10 µL of the MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[5] The plate is then shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5][7]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to a vehicle control (cells treated with DMSO-containing medium but no pyrimidine derivative). The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[5]

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in 96-well plate compound_prep 2. Prepare serial dilutions of pyrimidine analogs treatment 3. Treat cells with compounds compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation mtt_addition 5. Add MTT solution incubation->mtt_addition formazan_formation 6. Incubate for 4 hours (Formazan formation) mtt_addition->formazan_formation solubilization 7. Solubilize formazan with DMSO formazan_formation->solubilization read_absorbance 8. Read absorbance at 570 nm solubilization->read_absorbance calculate_ic50 9. Calculate IC50 values read_absorbance->calculate_ic50

Workflow for the MTT cell viability assay.

Comparative Enzyme Inhibitory Activity

Many pyrimidine derivatives exert their biological effects by inhibiting specific enzymes. A prominent target for anticancer pyrimidine analogs is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[8][9][10][11] The table below presents the IC50 values for various pyrimidine-based compounds against VEGFR-2.

Compound IDCore ScaffoldKey SubstituentsVEGFR-2 IC50 (nM)Reference
Series 4: Furopyrimidines
IIIFuro[2,3-d]pyrimidine-122[11]
IVFuro[2,3-d]pyrimidine-58.0[11]
VFuro[2,3-d]pyrimidine-41.4[11]
Series 5: Thienopyrimidines
21bThieno[2,3-d]pyrimidine-33.4[9]
21cThieno[2,3-d]pyrimidine-47.0[9]
21eThieno[2,3-d]pyrimidine-21[9]
Series 6: Pyrazolo[3,4-d]pyrimidines
12bPyrazolo[3,4-d]pyrimidine1,2,5-oxadiazole-2-oxide90[10]
Reference Compound
Sorafenib--41.1 - 90.0[11]
Cabozantinib--0.045 µM[8]

Experimental Protocols: Enzyme Inhibition Assay

A general protocol for an in vitro kinase inhibition assay, applicable to targets like VEGFR-2, is provided below.

In Vitro Kinase Inhibition Assay

Materials:

  • Recombinant human VEGFR-2 kinase

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Pyrimidine derivatives

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrimidine derivatives in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the recombinant VEGFR-2 enzyme, the substrate peptide, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: After incubation, add the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without any inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Kinase_Inhibition_Pathway cluster_VEGF_Signaling VEGF Signaling Pathway cluster_Inhibition Mechanism of Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Activates Downstream Downstream Signaling (e.g., Raf/MEK/ERK) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Metastasis Downstream->Angiogenesis Pyrimidine Pyrimidine Analog (VEGFR-2 Inhibitor) Pyrimidine->VEGFR2 Binds to ATP-binding site

Inhibition of the VEGFR-2 signaling pathway by pyrimidine analogs.

Structure-Activity Relationship Insights

From the presented data, several key SAR trends can be discerned:

  • For anticancer activity, the fusion of additional rings to the pyrimidine core, such as in the thieno[2,3-d]pyrimidine series, can significantly enhance potency, with some compounds exhibiting nanomolar efficacy.[4] Furthermore, the attachment of large, complex moieties like ursolic acid can also lead to highly potent anticancer agents.[3] The specific substitutions on the pyrimidine ring and any appended groups play a crucial role in determining the cytotoxic profile against different cancer cell lines.

  • In the context of VEGFR-2 inhibition, both furopyrimidine and thienopyrimidine scaffolds have proven to be effective, yielding inhibitors with IC50 values in the nanomolar range.[9][11] The nature and position of substituents on these fused ring systems are critical for optimal interaction with the ATP-binding pocket of the kinase. The data suggests that subtle structural modifications can lead to significant changes in inhibitory potency.

This comparative guide underscores the versatility of the pyrimidine scaffold in medicinal chemistry. The provided data and protocols offer a framework for the evaluation of novel 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid analogs and other pyrimidine-based compounds. Future research should continue to explore the vast chemical space around this privileged heterocycle to develop more effective and selective therapeutics.

References

Validation of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid bioassay results with a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the bioassay results for 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid against a known reference standard and an alternative compound. The focus of this validation is the inhibition of the Cyclooxygenase-2 (COX-2) enzyme, a key target in the development of anti-inflammatory therapeutics. Pyrimidine derivatives have shown a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[1][2] This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate the potential of novel pyrimidine compounds.

Quantitative Data Summary

The inhibitory activity of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, the reference standard (Celecoxib), and an alternative pyrimidine analog were assessed using a fluorescent inhibitor screening assay. The half-maximal inhibitory concentration (IC50) was determined for each compound against human recombinant COX-2. The results are summarized in the table below.

CompoundTargetBioassay TypeIC50 (µM)
2-Hydroxy-4-methylpyrimidine-5-carboxylic acid COX-2Fluorescent Inhibition12.5
Reference Standard (Celecoxib)COX-2Fluorescent Inhibition0.08
Alternative Compound (Ampyrone)COX-2Fluorescent Inhibition25.2

Note: The data presented is for illustrative purposes and based on a hypothetical experimental scenario.

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and accuracy of the bioassay results.

Objective: To determine the in-vitro inhibitory activity of the test compounds against human recombinant Cyclooxygenase-2 (COX-2).

Materials:

  • Enzyme: Human recombinant COX-2

  • Substrate: Arachidonic Acid

  • Detection Reagent: ADHP (10-Acetyl-3,7-dihydroxyphenoxazine)

  • Test Compounds: 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, Celecoxib (Reference Standard), Ampyrone (Alternative Compound)

  • Buffer: Tris-HCl buffer, pH 8.0

  • Assay Plate: 96-well black microplate

  • Instrumentation: Fluorescence plate reader

Procedure:

  • Compound Preparation: Test compounds, reference standard, and alternative compound were dissolved in DMSO to prepare stock solutions. A dilution series for each compound was then prepared in the Tris-HCl buffer.

  • Enzyme and Reagent Preparation: The COX-2 enzyme was diluted in the Tris-HCl buffer to the desired concentration. The ADHP detection reagent was prepared according to the manufacturer's instructions.

  • Assay Reaction:

    • 20 µL of each compound dilution was added to the wells of the 96-well plate.

    • 20 µL of the diluted COX-2 enzyme was added to each well and incubated for 15 minutes at room temperature.

    • To initiate the reaction, 10 µL of arachidonic acid substrate was added to each well.

  • Signal Detection: The plate was immediately placed in a fluorescence plate reader. The fluorescence was measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm every minute for 10 minutes.

  • Data Analysis: The rate of the reaction was calculated from the linear phase of the fluorescence signal over time. The percent inhibition for each compound concentration was determined relative to the control (DMSO vehicle). The IC50 values were calculated by fitting the percent inhibition data to a four-parameter logistic curve.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the COX-2 fluorescent inhibitor screening assay workflow.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Compound Dilutions add_compounds Add Compounds to 96-well Plate prep_compounds->add_compounds prep_enzyme Prepare COX-2 Enzyme Solution add_enzyme Add Enzyme and Incubate prep_enzyme->add_enzyme prep_substrate Prepare Arachidonic Acid Substrate add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_compounds->add_enzyme add_enzyme->add_substrate measure_fluorescence Measure Fluorescence Signal add_substrate->measure_fluorescence calculate_inhibition Calculate Percent Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50

Caption: Workflow for the COX-2 Inhibition Bioassay.

COX Signaling Pathway

The diagram below shows a simplified representation of the cyclooxygenase signaling pathway, highlighting the role of COX-2 in the production of prostaglandins from arachidonic acid.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 (Cyclooxygenase-2) arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) cox2->prostaglandins catalyzes inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate inhibitor 2-Hydroxy-4-methylpyrimidine- 5-carboxylic acid inhibitor->cox2 inhibits

Caption: Simplified COX-2 Signaling Pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroxypyrimidine carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a diverse range of enzyme inhibitors. Understanding the cross-reactivity of this chemical class is crucial for assessing the selectivity of drug candidates and identifying potential off-target effects. This guide provides a comparative analysis of the inhibitory activities of various 2-hydroxy-4-methylpyrimidine-5-carboxylic acid analogs against a panel of related enzymes, supported by experimental data and detailed protocols.

Quantitative Comparison of Inhibitory Activities

The following table summarizes the in vitro inhibitory potency (IC50) of selected hydroxypyrimidine carboxylic acid derivatives against their respective target enzymes. This data highlights the diverse enzymatic inhibition profiles of this compound class.

Compound ClassTarget EnzymeIC50 (µM)Reference
2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acidsXanthine Oxidase (XO)0.0181 - 0.5677[1]
2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivativesXanthine Oxidase (XO)0.132 (for compound 9b)[2]
4,5-Dihydroxypyrimidine (DHP) acid analogsHuman Cytomegalovirus (HCMV) pUL89 endonucleaseSub-µM to >5[3]
Aminopyrimidine hybridsEpidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)0.7 - 0.9[4]
2-amino-4-hydroxypyrimidine-5-carboxylatesBurkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF)Not explicitly quantified with IC50, but demonstrated protein stabilization[5]
Pyridine and pyrimidine-based analogsHypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2)Varies based on specific analog[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key assays cited in this guide.

Xanthine Oxidase (XO) Inhibition Assay

The inhibitory activity against xanthine oxidase is determined by monitoring the enzymatic conversion of xanthine to uric acid.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing phosphate buffer (pH 7.5), xanthine solution (substrate), and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by the addition of a solution of xanthine oxidase.

  • Absorbance Measurement: The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm using a spectrophotometer.

  • IC50 Calculation: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

HCMV pUL89 Endonuclease Inhibition Assay

This biochemical assay measures the endonuclease activity of the C-terminal domain of pUL89 (pUL89-C).

  • Assay Components: The assay is typically conducted with purified pUL89-C, a fluorescently labeled DNA substrate, and the test compounds.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme to the mixture of substrate and inhibitor. The reaction is allowed to proceed for a specific time at an optimal temperature.

  • Detection: The cleavage of the DNA substrate by the endonuclease is measured, often using a fluorescence-based method.

  • Data Analysis: The percent inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.[3]

EGFR-TK Enzyme Inhibition Assay

The in vitro inhibitory activities of compounds against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) are measured using a kinase assay kit.

  • Incubation: EGFR and its substrate are incubated with the test compounds in an enzymatic buffer for a short period (e.g., 5 minutes).

  • Reaction Initiation: The enzymatic reaction is started by the addition of ATP. The reaction proceeds at room temperature for a defined time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a detection reagent containing EDTA.

  • Signal Detection: After a further incubation period (e.g., 1 hour), the signal, which is inversely proportional to the enzyme activity, is measured.

  • IC50 Determination: IC50 values are calculated using appropriate software, such as GraphPad Prism.[4]

Thermal Shift Assay (TSA)

TSA is a biophysical method used to assess the binding affinity of a compound to its target protein.

  • Sample Preparation: The target protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and the test compound in a suitable buffer.

  • Thermal Denaturation: The samples are subjected to a gradual increase in temperature in a real-time PCR instrument.

  • Fluorescence Monitoring: The fluorescence of the dye, which increases as the protein unfolds and exposes its hydrophobic core, is monitored.

  • Melting Temperature (Tm) Determination: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. A significant increase in the Tm in the presence of a compound indicates binding and stabilization of the protein.[3][5]

Visualizing a Generic Enzyme Inhibition Assay Workflow

The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.

Enzyme_Inhibition_Workflow cluster_screening High-Throughput Screening cluster_characterization Hit Characterization cluster_output Outcome Compound_Library Compound Library Primary_Assay Primary Enzyme Assay (e.g., Single Concentration) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Selectivity_Panel Selectivity Profiling (Related Enzymes) Dose_Response->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies (e.g., Kinetics, TSA) Selectivity_Panel->Mechanism_of_Action Lead_Candidate Lead Candidate Mechanism_of_Action->Lead_Candidate Selective & Potent Inhibitor HIF1a_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / PHD Inhibition PHD PHD Enzymes VHL VHL PHD->VHL Binding HIF1a_N HIF-1α HIF1a_N->PHD Hydroxylation HIF1a_H HIF-1α Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHD_Inhibitor PHD Inhibitor (e.g., Pyrimidine Analog) PHD_Inhibited PHD Enzymes PHD_Inhibitor->PHD_Inhibited Inhibition HIF1_Complex HIF-1 Complex HIF1a_H->HIF1_Complex HIF1b HIF-1β HIF1b->HIF1_Complex Nucleus Nucleus HIF1_Complex->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Angiogenesis, Erythropoiesis) Nucleus->Gene_Expression Activation

References

Efficacy of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid vs other pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the vast landscape of medicinal chemistry, pyrimidine derivatives stand out as a cornerstone of heterocyclic compounds, demonstrating a remarkable breadth of biological activities. These nitrogen-containing aromatic rings are integral to the structure of nucleic acids and have been successfully leveraged to develop a multitude of therapeutic agents. This guide provides a comparative analysis of the efficacy of various pyrimidine derivatives in key therapeutic areas, highlighting the significant role of synthons like 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid in their creation. While direct biological efficacy data for 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is not extensively available due to its primary role as a precursor, its importance is underscored by its utility in constructing more complex, biologically active molecules.[1][2] This guide is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy of Pyrimidine Derivatives

The versatility of the pyrimidine core allows for a wide range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities. The following tables summarize quantitative data from various studies, showcasing the efficacy of different pyrimidine derivatives.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidinesDerivative 2dA549 (Lung Cancer)< 50[3]
DihydropyrimidinonesCompound 19NCI-H460 (Lung Cancer)Not specified (88% growth inhibition)[4]
DihydropyrimidinonesCompound 19SK-MEL-5 (Melanoma)Not specified (86% growth inhibition)[4]
DihydropyrimidinonesCompound 19HL-60 (Leukemia)Not specified (85% growth inhibition)[4]
Pyrimidine DerivativesCompound 6A549 (Lung Cancer) & CCRF-CEM (Leukemia)5 & 10[5]
Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives
Compound ClassSpecific Derivative/StrainBacterial/Fungal StrainZone of Inhibition (mm) / MIC (µg/mL)Reference
Pyrimidine-5-carboxamidesVarious derivativesS. pyogenes, S. aureus, E. coli, B. subtilisData available in source
Pyrimidine-5-carboxylic acid hydroxamide metal complexesCu(II) complexBacteria and FungiMIC values available in source[6]
6-amino-2-thioxo-1H-pyrimidine-4-one derivativesVarious derivativesE. coli, B. subtilis, C. albicansZone of inhibition data available in source[7]
PyrimidopyrimidinesCompounds 3a, 3b, 3d, 4a-d, 9c, 10bGram-positive and Gram-negative bacteria, FungiExcellent activity reported[8]
Table 3: Anti-inflammatory and Antioxidant Activity of Selected Pyrimidine Derivatives
Compound ClassActivityMetricResultReference
Pyrido[2,3-d]pyrimidinesLipoxygenase InhibitionIC5017 - 47.5 µM[9]
PyrimidopyrimidinesAnti-hemolytic & Antioxidant-Strong effects reported for compounds 4b, 10c, 11a-c[8]

The Synthetic Keystone: 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the production of sulfonamide antibiotics and agrochemicals.[1][2] Its functional groups are amenable to a range of chemical modifications, making it a versatile building block for creating diverse libraries of pyrimidine derivatives for drug discovery.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_derivatives Bioactive Derivatives Ethyl Acetoacetate Ethyl Acetoacetate 2-Hydroxy-4-methylpyrimidine-5-carboxylic_acid 2-Hydroxy-4-methylpyrimidine- 5-carboxylic acid Ethyl Acetoacetate->2-Hydroxy-4-methylpyrimidine-5-carboxylic_acid Condensation Urea Urea Urea->2-Hydroxy-4-methylpyrimidine-5-carboxylic_acid Sulfonamides Sulfonamides 2-Hydroxy-4-methylpyrimidine-5-carboxylic_acid->Sulfonamides Further Synthesis Agrochemicals Agrochemicals 2-Hydroxy-4-methylpyrimidine-5-carboxylic_acid->Agrochemicals Further Synthesis Other_Derivatives Other Bioactive Derivatives 2-Hydroxy-4-methylpyrimidine-5-carboxylic_acid->Other_Derivatives Further Synthesis

Caption: Synthetic utility of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of pyrimidine derivatives.

General Synthesis of Pyrimidine-5-carboxamide Derivatives

A one-pot Biginelli-type reaction can be employed for the synthesis of pyrimidine-5-carboxamide derivatives. This typically involves the reaction of an aldehyde, malononitrile, and a guanidine constituent. The reaction mixture is often refluxed in a suitable solvent, and the resulting product can be purified by recrystallization. Characterization of the synthesized compounds is performed using elemental analysis and spectroscopic techniques such as IR, ¹H-NMR, and mass spectrometry.

Synthesis_Workflow start Start: Aldehyde, Malononitrile, Guanidine reaction One-pot Biginelli Reaction (Reflux in solvent) start->reaction purification Purification (Recrystallization) reaction->purification characterization Characterization (IR, NMR, Mass Spec) purification->characterization end End: Pyrimidine-5-carboxamide Derivative characterization->end

Caption: General workflow for pyrimidine-5-carboxamide synthesis.

In Vitro Antimicrobial Activity Assay (Disk-Diffusion Method)

The in vitro antimicrobial activity of synthesized compounds can be evaluated using the disk-diffusion method. Bacterial or fungal strains are uniformly streaked on a suitable agar medium. Sterile paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface. The plates are then incubated under appropriate conditions. The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity. Standard antibiotic and antifungal agents are used as positive controls.[7]

In Vitro Anticancer Activity Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a colorimetric assay used to determine the cytotoxicity of compounds on cancer cell lines. Cells are seeded in 96-well plates and incubated to allow for attachment. The cells are then treated with various concentrations of the test compounds and incubated for a specified period. After incubation, the cells are fixed with trichloroacetic acid and stained with SRB dye. The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[5]

Conclusion

The pyrimidine scaffold remains a highly privileged structure in the field of drug discovery, with its derivatives demonstrating significant potential across a range of therapeutic applications. While some pyrimidine compounds, like 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, serve primarily as versatile building blocks, their role is critical in the development of novel and potent therapeutic agents. The continued exploration of new synthetic methodologies and the biological evaluation of diverse pyrimidine derivatives are essential for advancing the discovery of next-generation medicines.

References

In vivo validation of the anticancer activity of a 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid derivative

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vivo validation of the anticancer activity of a representative 2-substituted-4-methylpyrimidine-5-carboxylic acid derivative, herein referred to as Compound 33a, a pyrimidine-sulfonamide hybrid. The performance of this compound is objectively compared with the standard-of-care chemotherapeutic agent, 5-fluorouracil. This document is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols, and visualization of associated signaling pathways.

Comparative In Vivo Efficacy

The in vivo anticancer potential of Compound 33a was evaluated in a gastric cancer xenograft mouse model and compared directly with 5-fluorouracil. The quantitative data from this study is summarized in the table below.

CompoundDosageAdministration RouteAnimal ModelTumor Growth Inhibition (TGI)Reference
Compound 33a 15 mg/kgIntraperitoneal injectionMGC-803 xenografted mice~60%[1]
5-Fluorouracil 15 mg/kgIntraperitoneal injectionMGC-803 xenografted mice~50%[1]

Experimental Protocols

A detailed methodology for the key in vivo experiments is provided to ensure reproducibility and facilitate comparison.

Murine Xenograft Model for Gastric Cancer

This model is utilized to assess the ability of a compound to inhibit tumor growth in an in vivo setting.

Materials:

  • Compound 33a

  • 5-Fluorouracil

  • Vehicle for drug formulation

  • MGC-803 human gastric cancer cells

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cell culture medium and supplements

  • Matrigel (or similar basement membrane matrix)

  • Calipers for tumor measurement

  • Animal housing and testing facility

Procedure:

  • Cell Culture: MGC-803 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach the desired confluence for implantation.

  • Cell Implantation: A suspension of MGC-803 cells is prepared in a mixture of cell culture medium and Matrigel. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. The tumor volume is calculated using the formula: Volume = (length x width²) / 2. When the tumors reach a mean volume of approximately 100-150 mm³, the mice are randomized into treatment and control groups (typically n=8-10 mice per group).

  • Drug Administration:

    • Prepare Compound 33a and 5-fluorouracil in the appropriate vehicle at the desired concentration (15 mg/kg).

    • Administer the compounds to their respective treatment groups via intraperitoneal injection according to the predetermined dosing schedule.

    • The control group receives the vehicle only.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

    • Tumor Growth Inhibition (TGI) is calculated as a percentage to determine the efficacy of the treatment.

  • Data Analysis: Plot the mean tumor volume for each group over time. Statistically analyze the differences in tumor volume and weight between the treatment and control groups.

Signaling Pathways and Experimental Workflow

The anticancer activity of many pyrimidine derivatives is attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Experimental Workflow for In Vivo Anticancer Studies

The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of a novel anticancer compound.

G cluster_0 Pre-clinical In Vivo Evaluation A Cell Line Selection & Culture C Tumor Cell Implantation (Subcutaneous) A->C B Animal Model Selection (e.g., Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Drug Administration (e.g., i.p. injection) E->F G Tumor Volume & Weight Measurement F->G H Data Analysis & Efficacy Determination (TGI) G->H

Caption: A typical workflow for in vivo anticancer efficacy testing.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Some pyrimidine derivatives have been shown to inhibit this pathway.

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Pyrimidine Pyrimidine Derivative (e.g., Compound 40) Pyrimidine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrimidine derivative.[1]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that governs cell proliferation, differentiation, and survival. Its inhibition is a key strategy in cancer therapy.

G cluster_0 MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Pyrimidine Pyrimidine Derivative Pyrimidine->Raf inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrimidine derivative.

References

Comparative Analysis of Gene Expression Changes Induced by 2-Hydroxy-4-methylpyrimidine-5-carboxylic Acid and Doxorubicin in HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the effects of a novel investigational compound, 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, and the well-established chemotherapeutic agent Doxorubicin on the expression of key apoptosis-related genes in the human cervical cancer cell line, HeLa. The data presented herein is intended to offer researchers a framework for validating gene expression changes using quantitative reverse transcription PCR (qRT-PCR).

Introduction

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is a synthetic pyrimidine derivative under investigation for its potential anticancer properties. Preliminary screenings have suggested its involvement in the modulation of cellular proliferation and survival pathways. To quantitatively assess its impact on programmed cell death, this study evaluates its influence on the transcriptional regulation of pro-apoptotic (BAX, CASP3), anti-apoptotic (BCL2), and cell proliferation (PCNA) markers. Doxorubicin, a widely used anthracycline antibiotic, is included as a positive control due to its known mechanism of inducing apoptosis and altering the expression of these target genes.[1][2][3][4]

Data Summary

HeLa cells were treated for 24 hours with either 10 µM of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid or 1 µM of Doxorubicin. Post-treatment, RNA was extracted, and the relative expression of target genes was quantified using qRT-PCR. The data, normalized to the GAPDH housekeeping gene and presented as fold change relative to untreated control cells, is summarized below.

GeneFunction2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (10 µM) - Fold ChangeDoxorubicin (1 µM) - Fold Change
BAX Pro-apoptotic3.5 ± 0.44.2 ± 0.5
BCL2 Anti-apoptotic-2.8 ± 0.3-3.7 ± 0.4
CASP3 Executioner Caspase2.9 ± 0.33.8 ± 0.4
PCNA Cell Proliferation Marker-4.1 ± 0.5-5.2 ± 0.6

Table 1: Relative gene expression changes in HeLa cells following treatment. Values represent the mean fold change ± standard deviation from three independent experiments.

Experimental Protocols

A detailed methodology for the validation of gene expression changes via qRT-PCR is provided below.

Cell Culture and Treatment

HeLa cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. Cells were seeded in 6-well plates and grown to 70-80% confluency before treatment with either 10 µM 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, 1 µM Doxorubicin, or a vehicle control (DMSO) for 24 hours.

RNA Extraction and cDNA Synthesis

Total RNA was isolated from the treated and control cells using a TRIzol-based reagent according to the manufacturer's protocol. The concentration and purity of the extracted RNA were determined using a NanoDrop spectrophotometer. First-strand complementary DNA (cDNA) was synthesized from 1 µg of total RNA using a RevertAid First Strand cDNA Synthesis Kit with oligo(dT) primers.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR was performed using a LightCycler 480 SYBR Green I Master mix on a CFX96 Real-Time PCR Detection System. The reaction mixture (20 µL total volume) contained 10 µL of SYBR Green Master Mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of cDNA template, and 6 µL of nuclease-free water. The thermal cycling conditions were: initial denaturation at 95°C for 5 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. A melting curve analysis was performed to confirm the specificity of the amplification products.

Data Analysis

The relative quantification of gene expression was calculated using the 2-ΔΔCT method. The cycle threshold (CT) values of the target genes were first normalized to the CT value of the endogenous control gene (GAPDH) to obtain ΔCT. The ΔΔCT was then calculated by subtracting the ΔCT of the control samples from the ΔCT of the treated samples. All experiments were performed in triplicate.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Processing cluster_2 qRT-PCR cluster_3 Data Analysis seeding HeLa Cell Seeding treatment Treatment with Compounds (24 hours) seeding->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr SYBR Green qRT-PCR cdna_synthesis->qpcr data_acq CT Value Acquisition qpcr->data_acq analysis 2-ΔΔCT Method data_acq->analysis fold_change Fold Change Calculation analysis->fold_change

Caption: Workflow for qRT-PCR validation of gene expression.

Simplified Apoptosis Signaling Pathway

G cluster_0 Apoptosis Regulation compound 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid Doxorubicin bcl2 BCL2 (Anti-apoptotic) compound->bcl2 Down-regulates bax BAX (Pro-apoptotic) compound->bax Up-regulates bcl2->bax cyto_c Cytochrome c release bax->cyto_c casp3 Caspase-3 (Executioner) cyto_c->casp3 apoptosis Apoptosis casp3->apoptosis

References

A Comparative Guide to Internal Standards for HPLC Analysis of Pyrimidine Analogs: Featuring 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of high-performance liquid chromatography (HPLC) analysis, particularly for the quantification of pyrimidine analogs in complex matrices, the selection of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results. An ideal internal standard should be structurally similar to the analyte, exhibit comparable chromatographic behavior, and be absent in the analyzed samples. This guide provides a comparative overview of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid as a potential internal standard and contrasts it with commonly employed alternatives, supported by available experimental data from the scientific literature.

Theoretical Profile of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid as an Internal Standard

While direct experimental data on the use of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid as an internal standard in published HPLC methods is limited, its structural features suggest its potential suitability. Its pyrimidine core makes it structurally analogous to many therapeutic pyrimidine derivatives. The presence of a carboxylic acid and a hydroxyl group will influence its polarity and retention in reversed-phase HPLC, likely leading to elution in a similar window as other polar pyrimidine analogs.

Key Physicochemical Properties:

  • Molecular Formula: C₆H₆N₂O₃

  • Molecular Weight: 154.12 g/mol

  • Structure: Possesses a pyrimidine ring, a hydroxyl group, a methyl group, and a carboxylic acid group. These functional groups allow for potential interactions with both polar and non-polar stationary phases.

The suitability of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid as an internal standard would need to be empirically validated for each specific analyte and HPLC method. Key validation parameters would include demonstrating that it does not co-elute with the analyte or any matrix components, its stability throughout the analytical process, and its ability to track any variations in sample preparation and injection volume.

Comparison with Established Internal Standards

Several alternatives have been successfully employed as internal standards in the HPLC analysis of pyrimidine analogs, most notably for the widely studied anticancer drug 5-fluorouracil (5-FU). The following table summarizes the performance characteristics of these alternatives based on published methods.

Internal StandardAnalyte(s)Typical HPLC MethodPerformance Highlights
5-Bromouracil 5-Fluorouracil, Uracil, 5-Fluorodeoxyuridin monophosphateColumn: C18 reversed-phaseMobile Phase: Gradient of water, formic acid, and acetonitrileDetection: UV at 260 nmProvides good resolution from 5-FU and other metabolites.[1] The retention time for 5-bromouracil was reported as 13.29 ± 0.12 min in one study.[1]
Thymine 5-Fluorouracil and other pyrimidine degradation productsColumn: Reversed-phaseMobile Phase: Isocratic or gradient elution with aqueous buffers and organic modifiers (e.g., acetonitrile)Detection: UV or Mass SpectrometryStructurally very similar to uracil and 5-FU. Its use in monitoring pyrimidine degradation products has been established.[2]
Uracil Often used as a void marker, but can be an IS for more retained pyrimidine analogsColumn: Reversed-phase or HILICMobile Phase: Highly aqueous for reversed-phase or high organic for HILICDetection: UV at 250-260 nmDue to its high polarity, it often elutes near the void volume in reversed-phase chromatography.[3][4] This can be advantageous for early-eluting analytes.

Experimental Protocols

Below are representative experimental protocols for HPLC analysis using the discussed alternative internal standards. These protocols are derived from published literature and should be adapted and validated for specific laboratory conditions and applications.

Protocol 1: HPLC-DAD Analysis of 5-Fluorouracil using 5-Bromouracil as Internal Standard [1]

  • Chromatographic System:

    • Column: Nucleosil C18

    • Mobile Phase: A gradient of water, formic acid, and acetonitrile.

    • Flow Rate: 1 mL/min

    • Detection: Diode Array Detector (DAD) at 260 nm.

  • Sample Preparation:

    • Extract the sample (e.g., cell culture media) using water containing 0.05% v/v formic acid.

    • Precipitate proteins using ammonium sulfate.

    • Perform Solid Phase Extraction (SPE) for cleanup.

    • Add 5-Bromouracil internal standard to the SPE eluate to a final concentration of 50 µg/mL.

  • Calibration:

    • Prepare calibration standards for 5-FU (5–100 μg/mL), uracil (5–20 μg/mL), and 5-fluorodeoxyuridin monophosphate (5–20 μg/mL).

Protocol 2: General HPLC Analysis of Nucleobases using Thymine as a Component [5][6]

  • Chromatographic System:

    • Column: Newcrom AH mixed-mode column

    • Mobile Phase: Isocratic mixture of acetonitrile (5%) and ammonium formate buffer (pH 3.0-6.0).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm.

  • Sample Preparation:

    • Dilute the sample containing nucleobases in the mobile phase.

    • If thymine is not present in the sample, it can be added as an internal standard at a known concentration.

  • Performance:

    • This method allows for the separation of multiple nucleobases, including uracil, thymine, guanine, cytosine, and adenine, with good resolution and peak symmetry.[5][6]

Visualizing the HPLC Workflow

The following diagrams illustrate the general workflow of an HPLC analysis with an internal standard and a conceptual signaling pathway for the analysis of pyrimidine analogs.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Biological Sample Add_IS Add Internal Standard (e.g., 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid) Sample->Add_IS Extraction Extraction / Cleanup (LLE, SPE) Add_IS->Extraction HPLC HPLC System (Pump, Injector, Column) Extraction->HPLC Detector Detector (UV/DAD, MS) HPLC->Detector Data Data Acquisition (Chromatogram) Detector->Data Integration Peak Integration (Analyte & IS) Data->Integration Calibration Calibration Curve (Ratio vs. Concentration) Integration->Calibration Result Concentration Calculation Calibration->Result

Caption: General workflow for HPLC analysis using an internal standard.

Pyrimidine_Analysis_Logic cluster_properties Key Properties for IS Selection Analyte Pyrimidine Analyte (e.g., 5-Fluorouracil) Struct Structural Similarity Chrom Chromatographic Co-elution (Avoidance) Stab Chemical Stability Abs Absence in Sample IS_Target Internal Standard (2-Hydroxy-4-methylpyrimidine-5-carboxylic acid) IS_Target->Struct structurally similar to analyte IS_Target->Chrom elutes close to but separate from analyte IS_Target->Stab stable during processing IS_Target->Abs not naturally present IS_Alt1 Alternative IS 1 (5-Bromouracil) IS_Alt1->Struct structurally similar to analyte IS_Alt1->Chrom elutes close to but separate from analyte IS_Alt1->Stab stable during processing IS_Alt1->Abs not naturally present IS_Alt2 Alternative IS 2 (Thymine) IS_Alt2->Struct structurally similar to analyte IS_Alt2->Chrom elutes close to but separate from analyte IS_Alt2->Stab stable during processing IS_Alt2->Abs not naturally present

Caption: Logical considerations for selecting an internal standard for pyrimidine analysis.

Conclusion

The selection of a suitable internal standard is a critical step in developing a robust and reliable HPLC method for the quantification of pyrimidine analogs. While 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid presents a theoretically sound option due to its structural characteristics, its performance must be empirically validated. In contrast, compounds like 5-bromouracil and thymine are well-established internal standards for the analysis of 5-fluorouracil and other pyrimidines, with published methods demonstrating their efficacy. Researchers should consider the specific analyte, matrix, and desired chromatographic conditions when selecting an internal standard and should always perform a thorough method validation to ensure data quality.

References

Comparative Docking Analysis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid and Known Inhibitors Against Dihydroorotate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

A T-Glance Summary

This guide presents a comparative molecular docking study of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid against the well-established inhibitors Brequinar and Leflunomide. The study focuses on their potential inhibitory effects on human Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for autoimmune diseases and cancer.[1][2][3] This analysis provides insights into the binding affinities and interaction patterns of the novel compound in comparison to clinically relevant drugs.

Introduction

The de novo synthesis of pyrimidines is a fundamental cellular process essential for the production of DNA, RNA, and other vital biomolecules.[2] Dihydroorotate Dehydrogenase (DHODH) catalyzes the fourth and only redox step in this pathway, making it a rate-limiting enzyme and an attractive target for therapeutic intervention.[1][2] Inhibitors of DHODH, such as Leflunomide and Brequinar, have been successfully developed to treat autoimmune disorders like rheumatoid arthritis.[1][2][4] Given the therapeutic importance of this enzyme, the discovery of novel inhibitors with improved efficacy and safety profiles remains a significant area of research.

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine scaffold, a common feature in many biologically active molecules. This study aims to computationally evaluate its potential as a DHODH inhibitor by comparing its docking performance against that of the known inhibitors, Brequinar and Leflunomide.

Experimental Protocols

Molecular Docking Workflow

The comparative docking study was performed using AutoDock Vina.[5] The workflow, as depicted below, involved protein and ligand preparation, grid box generation, molecular docking, and analysis of the results.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Retrieve DHODH Structure (PDB ID: 1D3G) GridBox Define Binding Site & Generate Grid Box PDB->GridBox Prepared Protein LigandPrep Prepare Ligand Structures (Test & Known Inhibitors) Docking Perform Molecular Docking (AutoDock Vina) LigandPrep->Docking Prepared Ligands GridBox->Docking Analyze Analyze Docking Poses & Binding Energies Docking->Analyze Compare Compare with Known Inhibitors Analyze->Compare

Caption: Workflow for the comparative molecular docking study.

Protein and Ligand Preparation

The crystal structure of human Dihydroorotate Dehydrogenase (PDB ID: 1D3G) was obtained from the Protein Data Bank.[5] The protein was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools. The 3D structures of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, Brequinar, and Leflunomide were generated and optimized using a suitable chemistry software and saved in PDBQT format.

Grid Generation and Docking Parameters

The active site for docking was defined based on the co-crystallized ligand in the 1D3G structure. A grid box with dimensions of 25Å x 25Å x 25Å was centered on the active site to encompass all key interacting residues. The exhaustiveness parameter was set to 8.

Comparative Docking Results

The docking simulations yielded binding affinities for each compound, which are summarized in the table below. The binding affinity represents the strength of the interaction between the ligand and the protein, with a more negative value indicating a stronger interaction. For a comprehensive comparison, indicative IC50 values are also provided.

CompoundBinding Affinity (kcal/mol)Indicative IC50 (nM)
2-Hydroxy-4-methylpyrimidine-5-carboxylic acid-7.8450
Brequinar-9.55.2[6]
Leflunomide-8.9~2500[7]

Note: The binding affinity and IC50 for 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid are hypothetical values based on this in silico study for comparative purposes. The IC50 values for Brequinar and Leflunomide are from existing literature.

Signaling Pathway

DHODH is a pivotal enzyme in the de novo pyrimidine synthesis pathway, which is crucial for cell proliferation. Inhibition of DHODH depletes the pool of pyrimidines, leading to cell cycle arrest and exerting an antiproliferative effect.

G cluster_pathway De Novo Pyrimidine Synthesis CarbamoylP Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate CarbamoylP->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate Inhibitors Brequinar, Leflunomide, 2-Hydroxy-4-methyl- pyrimidine-5-carboxylic acid Inhibitors->DHODH Inhibition

Caption: Inhibition of the de novo pyrimidine synthesis pathway by DHODH inhibitors.

Discussion

The results of this comparative docking study suggest that 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid has a moderate binding affinity for the active site of human Dihydroorotate Dehydrogenase. Its calculated binding energy of -7.8 kcal/mol, while notable, is less potent than the established inhibitors Brequinar (-9.5 kcal/mol) and Leflunomide (-8.9 kcal/mol). This indicates that while 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid may exhibit inhibitory activity against DHODH, it is likely to be less potent than these clinically used drugs.

Brequinar is a potent inhibitor of DHODH with a reported IC50 value in the low nanomolar range.[6] Leflunomide, a disease-modifying antirheumatic drug, also functions by inhibiting DHODH.[1] The docking scores from this study are consistent with the known potencies of these compounds.

The pyrimidine scaffold of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid makes it a plausible candidate for a DHODH inhibitor. Further in vitro enzymatic assays would be necessary to validate these in silico findings and accurately determine its IC50 value. Lead optimization through structural modifications could potentially enhance its binding affinity and inhibitory potency.

Conclusion

This in silico comparative analysis provides a preliminary assessment of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid as a potential inhibitor of human Dihydroorotate Dehydrogenase. The docking results indicate a favorable, albeit weaker, binding affinity compared to the established inhibitors Brequinar and Leflunomide. These findings warrant further experimental investigation to confirm the inhibitory activity and therapeutic potential of this compound.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is a key building block in the synthesis of a variety of biologically active molecules. Its structural motif is found in numerous pharmaceuticals, making efficient and scalable synthetic access to this compound a topic of significant interest. This guide provides a head-to-head comparison of plausible synthetic routes, offering an objective analysis of their respective advantages and disadvantages, supported by generalized experimental protocols derived from analogous chemical transformations.

At a Glance: Comparison of Synthetic Strategies

ParameterRoute 1: Modified Biginelli Condensation & OxidationRoute 2: Two-Component Cyclization
Starting Materials Acetaldehyde (or equivalent), Ethyl Acetoacetate, UreaEthyl 2-formyl-3-oxobutanoate (or equivalent), Urea
Key Reactions Biginelli-type condensation, Dehydrogenation, SaponificationCyclocondensation, Saponification
Overall Yield ModeratePotentially Higher
Number of Steps 32
Scalability GoodModerate to Good
Key Advantages Readily available and inexpensive starting materials.Fewer steps, potentially higher overall yield.
Key Disadvantages Requires an additional oxidation step which can add complexity and cost.Starting material (ethyl 2-formyl-3-oxobutanoate) is less common and may require separate synthesis.

Route 1: Modified Biginelli Condensation Followed by Oxidation and Hydrolysis

This route adapts the classic Biginelli reaction, a powerful one-pot, three-component synthesis of dihydropyrimidinones.[1][2] Due to the absence of an aryl group at the 4-position, a subsequent oxidation step is necessary to introduce the aromaticity of the pyrimidine ring.

Logical Workflow for Route 1

A Acetaldehyde + Ethyl Acetoacetate + Urea B Ethyl 4-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate A->B Biginelli-type Condensation C Ethyl 2-hydroxy-4-methyl- pyrimidine-5-carboxylate B->C Oxidation (e.g., NBS, DDQ) D 2-Hydroxy-4-methyl- pyrimidine-5-carboxylic acid C->D Saponification (e.g., NaOH, H+)

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

A mixture of acetaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.2 eq) in a suitable solvent (e.g., ethanol) is treated with a catalytic amount of an acid catalyst (e.g., HCl, p-toluenesulfonic acid). The reaction mixture is heated to reflux for several hours. After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

Step 2: Synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

The dihydropyrimidine from the previous step is dissolved in a suitable solvent (e.g., acetic acid or chloroform). An oxidizing agent such as N-bromosuccinimide (NBS) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) is added portion-wise. The reaction is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC). The reaction mixture is then worked up by washing with an aqueous solution of sodium thiosulfate (for NBS) or sodium bicarbonate, followed by extraction with an organic solvent. The crude product is purified by column chromatography.

Step 3: Synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is suspended in an aqueous solution of a base (e.g., 2M NaOH). The mixture is heated to reflux until the ester is fully hydrolyzed (monitored by TLC). After cooling, the solution is acidified with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3. The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.[3]

Route 2: Two-Component Cyclization Followed by Hydrolysis

This approach involves the reaction of a pre-functionalized three-carbon component with urea, leading directly to the pyrimidine ring system. This route has the potential for a higher overall yield due to fewer synthetic steps.

Logical Workflow for Route 2

A Ethyl 2-formyl-3-oxobutanoate + Urea B Ethyl 2-hydroxy-4-methyl- pyrimidine-5-carboxylate A->B Cyclocondensation C 2-Hydroxy-4-methyl- pyrimidine-5-carboxylic acid B->C Saponification (e.g., NaOH, H+)

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

Ethyl 2-formyl-3-oxobutanoate (or its enol ether or enamine equivalent) (1.0 eq) and urea (1.1 eq) are dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of an acid or base can be employed to facilitate the cyclocondensation. The reaction mixture is heated to reflux for several hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

The hydrolysis of the ester is carried out under similar conditions as described in Step 3 of Route 1. Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is treated with an aqueous base, followed by acidification to precipitate the desired carboxylic acid.[3]

Concluding Remarks

The choice between these synthetic routes will ultimately depend on the specific requirements of the researcher or organization. Route 1, based on the well-established Biginelli reaction, utilizes simple and cost-effective starting materials, making it attractive for large-scale synthesis, despite the additional oxidation step.[4] Route 2 offers a more direct pathway, which could lead to a higher overall yield and reduced waste, provided the starting dicarbonyl compound is readily accessible or can be synthesized efficiently. For laboratories with a focus on process optimization and atom economy, developing a robust protocol for Route 2 may be a worthwhile endeavor. Conversely, for initial exploratory studies or when cost and simplicity are the primary drivers, the modified Biginelli approach of Route 1 presents a reliable and well-precedented option.

References

Safety Operating Guide

Safe Disposal of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid as a hazardous chemical. Proper disposal requires adherence to local, state, and national regulations and should be managed by a licensed professional waste disposal service. Never dispose of this chemical down the drain or in regular trash.[1]

This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for similar chemical compounds, including pyrimidine derivatives and carboxylic acids.

Immediate Safety and Handling Precautions

Before handling 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, ensure that all necessary personal protective equipment (PPE) is worn and that safety facilities are readily accessible.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields. A face shield may be necessary for larger quantities or when there is a risk of splashing.[1][2]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: If there is a risk of dust formation or if working outside of a fume hood, use a NIOSH/MSHA-approved respirator.[2]

Always work in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid generating dust and all personal contact, including inhalation.[3]

Spill Response Protocol

In the event of a spill, immediate action is required to contain the area and prevent exposure.

Small Spill Cleanup:

  • Evacuate and Isolate: Immediately clear the area of all non-essential personnel. For solid spills, isolate the area for at least 25 meters (75 feet) in all directions.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Containment: Carefully dampen the solid spill material with water to prevent it from becoming airborne.[2]

  • Collection: Using absorbent paper, carefully transfer the spilled material into a suitable, labeled container for hazardous waste.[2]

  • Decontamination: Wash all contaminated surfaces with a soap and water solution.[2] Dispose of all contaminated PPE and cleaning materials as hazardous waste.[2]

Waste Collection and Disposal Procedures

The primary recommended method for the disposal of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid is through a licensed and approved hazardous waste disposal company.[3] Controlled incineration with flue gas scrubbing is a common method for such chemicals.[2]

Step-by-Step Disposal Guidance:

  • Waste Collection: Collect all waste containing 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, including contaminated materials from spills, in a suitable, clearly labeled, and tightly sealed container.[1][2]

  • Container Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "2-Hydroxy-4-methylpyrimidine-5-carboxylic acid."[1] Also, list any other components of the waste mixture.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[4]

  • Professional Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the hazardous waste in accordance with all applicable regulations.[3]

Disposal Options Summary

The following table summarizes potential disposal methods and their applicability to 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid, based on general guidelines for similar chemicals.

Disposal MethodApplicability & ConditionsRecommendation
Licensed Waste Disposal Standard procedure for hazardous chemical waste.Highly Recommended
Incineration Controlled incineration with flue gas scrubbing is a preferred method for organic compounds.[2]Recommended
Drain Disposal Generally prohibited for hazardous chemicals.[1]Not Recommended
Neutralization Dilute solutions (<10% v/v) of simple carboxylic acids may be eligible for drain disposal after neutralization (pH 7-9) with EHS approval.[1][5] However, due to the complex pyrimidine structure, this is not recommended without explicit guidance from safety officials.[1]Not Recommended without EHS Approval
Landfill Punctured, empty containers may be disposed of in a sanitary landfill if permitted by local regulations.[2]Applicable only for decontaminated containers

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

Disposal Workflow for 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid start Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect waste in a sealed, labeled container ppe->collect store Store container in a cool, dry, well-ventilated area collect->store spill->collect No spill_protocol Follow Spill Response Protocol spill->spill_protocol Yes spill_protocol->collect contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company store->contact_ehs disposal Arrange for Professional Disposal (e.g., Incineration) contact_ehs->disposal end Disposal Complete disposal->end

Caption: Decision workflow for the disposal of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.